2-(Aminomethyl)phenol
Description
This compound has been reported in Fagopyrum esculentum and Reseda odorata with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZOPQOBJRYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902921 | |
| Record name | NoName_3497 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-30-9, 50312-64-6 | |
| Record name | 2-(Aminomethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Aminomethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050312646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(aminomethyl)phenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 932-30-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(AMINOMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696R5N4NRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxybenzylamine: From Natural Sources to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybenzylamine (2-HOBA), a naturally occurring benzylamine, has garnered significant scientific interest for its potent cytoprotective properties. Primarily found in buckwheat (Fagopyrum spp.), particularly in Himalayan Tartary buckwheat (Fagopyrum tataricum), this small molecule has demonstrated a remarkable ability to scavenge reactive dicarbonyl species, thereby mitigating cellular damage associated with oxidative stress. This technical guide provides a comprehensive overview of the natural sources of 2-HOBA, its proposed biosynthetic pathway, detailed experimental protocols for its quantification, and an in-depth look at the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Analysis of 2-Hydroxybenzylamine
2-Hydroxybenzylamine is a phytochemical predominantly found in the plant genus Fagopyrum. While present in common buckwheat (Fagopyrum esculentum), it is found in significantly higher concentrations in Himalayan Tartary buckwheat (Fagopyrum tataricum)[1][2]. The concentration of 2-HOBA can vary depending on the plant part and the specific cultivar.
Table 1: Quantitative Data of 2-Hydroxybenzylamine (2-HOBA) in Buckwheat
| Plant Species | Plant Part | Cultivar/Variety | Concentration of 2-HOBA | Analytical Method | Reference |
| Fagopyrum tataricum | Seeds | Not Specified | High concentration | Not Specified | [2] |
| Fagopyrum tataricum | Seeds | Himalayan Tartary | High concentration | Not Specified | [1][3] |
| Fagopyrum esculentum | Seeds | Not Specified | Present | Not Specified |
Note: Specific quantitative data with precise concentrations of 2-HOBA in various buckwheat tissues is currently limited in publicly available literature. The term "high concentration" is used as reported in the sources.
Biosynthesis of 2-Hydroxybenzylamine in Buckwheat
The precise biosynthetic pathway of 2-hydroxybenzylamine in buckwheat has not been fully elucidated. However, based on the known metabolic pathways of aromatic compounds in plants, a putative pathway can be proposed, originating from the shikimate pathway.
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine[4]. Phenylalanine, in particular, serves as a precursor for a vast array of secondary metabolites. In buckwheat, the enzyme Phenylalanine Ammonia Lyase (PAL) is a key enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, a gateway to the phenylpropanoid pathway which produces flavonoids and other phenolic compounds[1][2][5].
It is hypothesized that the biosynthesis of 2-hydroxybenzylamine diverges from the phenylpropanoid pathway. A potential route may involve the hydroxylation of a precursor molecule derived from phenylalanine, followed by a decarboxylation and amination step. The involvement of enzymes such as tyrosine decarboxylase, which converts tyrosine to tyramine[6][7][8], or a phenylalanine aminomutase could be explored in future research to fully map out this pathway.
Figure 1: A proposed biosynthetic pathway for 2-Hydroxybenzylamine in buckwheat.
Experimental Protocols
Extraction and Isolation of 2-Hydroxybenzylamine from Buckwheat
The following is a generalized protocol for the extraction and isolation of 2-HOBA from buckwheat material. Optimization may be required based on the specific plant part and desired purity.
Materials:
-
Dried and powdered buckwheat (seeds, leaves, or stems)
-
Methanol or Ethanol (analytical grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Lyophilizer
Protocol:
-
Extraction:
-
Macerate the powdered buckwheat material with 80% methanol (or ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in deionized water and adjust the pH to 2.0 with 1 M HCl.
-
Partition the acidic solution with ethyl acetate to remove acidic and neutral compounds. Discard the ethyl acetate layer.
-
Adjust the pH of the aqueous layer to 9.0 with 1 M NaOH.
-
Extract the alkaline solution with n-butanol. The 2-HOBA will partition into the n-butanol layer.
-
Collect the n-butanol layer and concentrate it to dryness under reduced pressure.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve the dried n-butanol extract in a minimal amount of the initial mobile phase for HPLC and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the 2-HOBA with an increasing gradient of methanol in water.
-
Collect the fractions and analyze them by TLC or HPLC to identify the fractions containing 2-HOBA.
-
Pool the pure fractions and lyophilize to obtain purified 2-HOBA.
-
Figure 2: Workflow for the extraction and isolation of 2-Hydroxybenzylamine.
Quantification of 2-Hydroxybenzylamine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of 2-HOBA in buckwheat extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of 2-HOBA standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.
-
-
Sample Preparation:
-
Prepare the buckwheat extract as described in the extraction protocol (Section 3.1).
-
Dissolve a known weight of the dried extract in the initial mobile phase to a specific concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the 2-HOBA peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of 2-HOBA in the sample using the calibration curve.
-
Method Validation: The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathways Modulated by 2-Hydroxybenzylamine
The primary mechanism of action of 2-hydroxybenzylamine is its ability to act as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA)[3][9]. These dicarbonyls are byproducts of lipid peroxidation and can readily form adducts with proteins, lipids, and DNA, leading to cellular dysfunction and inflammation.
By scavenging these reactive molecules, 2-HOBA prevents the formation of these harmful adducts, thereby influencing several downstream signaling pathways.
Figure 3: The primary mechanism of 2-HOBA as a dicarbonyl scavenger.
Modulation of Inflammatory Pathways
Clinical and preclinical studies have demonstrated that 2-HOBA can modulate inflammatory responses. A study in healthy humans showed that supplementation with 2-HOBA acetate led to significant changes in several inflammatory biomarkers[1][2]. Specifically, it was observed to:
-
Increase:
-
CCL19 (Chemokine (C-C motif) ligand 19): Involved in lymphocyte trafficking and immune surveillance.
-
IL-12β (Interleukin-12 beta): A key cytokine in the differentiation of T helper 1 (Th1) cells.
-
TNFβ (Tumor necrosis factor-beta): A cytokine involved in systemic inflammation and the acute phase reaction.
-
-
Decrease:
-
TWEAK (TNF-related weak inducer of apoptosis): A cytokine that can promote inflammation.
-
Ingenuity Pathway Analysis of these modulated biomarkers suggests that 2-HOBA's effects are linked to the recruitment, attraction, and movement of immune cells[1].
Figure 4: Modulation of key inflammatory biomarkers by 2-Hydroxybenzylamine.
Interaction with the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. While reactive species can activate the Nrf2 pathway as a defense mechanism, some studies suggest that 2-HOBA may have a modulatory effect on this pathway. One study indicated that in the context of colon carcinogenesis, 2-HOBA treatment was associated with decreased activation of oncogenic NRF2 signaling[10]. The exact mechanism of this interaction, whether direct or indirect, requires further investigation. It is possible that by reducing the load of reactive dicarbonyls, 2-HOBA lessens the chronic inflammatory stimulus that can lead to aberrant Nrf2 activation in pathological conditions.
Conclusion and Future Directions
2-Hydroxybenzylamine, a natural compound from buckwheat, presents a promising avenue for therapeutic development, primarily due to its well-defined mechanism as a scavenger of reactive dicarbonyls. This activity underpins its observed effects on inflammatory pathways and cellular protection. However, to fully harness its potential, further research is imperative. Key areas for future investigation include:
-
Quantitative Analysis: Comprehensive studies to quantify 2-HOBA concentrations in various buckwheat cultivars and plant tissues are needed to identify optimal natural sources.
-
Biosynthetic Pathway Elucidation: Unraveling the complete biosynthetic pathway of 2-HOBA in buckwheat will provide valuable insights for potential biotechnological production.
-
Signaling Pathway Deconvolution: More detailed mechanistic studies are required to fully understand the intricate signaling cascades modulated by 2-HOBA downstream of dicarbonyl scavenging.
-
Clinical Translation: Continued well-designed clinical trials are essential to establish the safety and efficacy of 2-HOBA for various health conditions associated with oxidative stress and inflammation[4].
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the multifaceted therapeutic potential of 2-hydroxybenzylamine.
References
- 1. Development and validation of an analytical method based on QuEChERS followed by UHPLC-ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 3. Identification and determination of flavonoids in buckwheat (Fagopyrum esculentum Moench, Polygonaceae) by high-performance liquid chromatography with electrospray ionisation mass spectrometry and photodiode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of botanicals and botanical supplements by LC-MS/MS-based molecular networking: approaches for annotating plant metabolites and authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free and Bound Phenolics of Buckwheat Varieties: HPLC Characterization, Antioxidant Activity, and Inhibitory Potency towards α-Glucosidase with Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and identification of antioxidant peptides from tartary buckwheat albumin (Fagopyrum tataricum Gaertn.) and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Oral 2-Hydroxybenzylamine (2-HOBA): A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, is a potent scavenger of reactive dicarbonyl electrophiles, such as isolevuglandins (isoLGs). These reactive species are byproducts of lipid peroxidation associated with inflammation and oxidative stress and are implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of orally administered 2-HOBA, based on preclinical and clinical studies. The information is intended to support further research and development of 2-HOBA as a potential therapeutic agent. This document summarizes key pharmacokinetic parameters, details experimental methodologies from published studies, and visualizes the compound's mechanism of action and experimental workflows.
Introduction
2-Hydroxybenzylamine (2-HOBA) is gaining significant attention for its potential health benefits, primarily attributed to its ability to selectively scavenge reactive dicarbonyl electrophiles.[1][2] These electrophiles can form adducts with proteins and DNA, leading to cellular damage and contributing to the progression of various age-related and inflammatory diseases.[1] By neutralizing these harmful compounds, 2-HOBA may offer a protective effect in conditions such as Alzheimer's disease, atherosclerosis, and colorectal cancer.[1][3] Understanding the pharmacokinetic profile and bioavailability of oral 2-HOBA is crucial for its development as a therapeutic agent.
Pharmacokinetic Profile
Human studies have demonstrated that 2-HOBA is rapidly absorbed following oral administration.[4][5] The compound exhibits predictable pharmacokinetic properties, with key parameters summarized below.
Single Ascending Dose Studies
A first-in-human, single ascending dose study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of 2-HOBA acetate.[4] Eighteen subjects received single oral doses ranging from 50 to 825 mg.[4][6]
Table 1: Pharmacokinetic Parameters of Single Oral Doses of 2-HOBA in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Data represent mean values. | Dose-dependent increases observed. | 1-2[4] | Dose-dependent increases observed. | ~2.1[4][6] |
Source: Data compiled from multiple sources.[4][6]
The study revealed that both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of 2-HOBA increased proportionally with the administered dose.[4][5] The time to reach Cmax (Tmax) was consistently between 1 and 2 hours, and the elimination half-life (t1/2) was approximately 2.1 hours, both independent of the dose level.[4][6]
Multiple Dose Studies
To assess the safety and pharmacokinetics of repeated dosing, a study was conducted with healthy volunteers receiving 500 mg or 750 mg of 2-HOBA acetate every eight hours for two weeks.[7][8]
Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of 2-HOBA in Healthy Volunteers
| Dose (mg TID) | Tmax (h) | t1/2 (h) | Accumulation Ratio |
| 500 | 0.8 - 2 | 2.10 - 3.27 | 1.38 |
| 750 | 0.8 - 2 | 2.10 - 3.27 | 1.52 |
Source: Data compiled from multiple sources.[7][8]
Repeated administration of 2-HOBA was well-tolerated.[2][7] The Tmax remained consistent with single-dose studies, and the half-life ranged from 2.10 to 3.27 hours.[7][8] The accumulation ratios of 1.38 and 1.52 for the 500 mg and 750 mg doses, respectively, suggest a predictable and modest accumulation with three-times-daily dosing.[7][8]
Bioavailability
While comprehensive data on plasma concentrations following oral administration are available, the absolute oral bioavailability of 2-HOBA in humans has not yet been formally established.[2] Such a determination would require a comparative study with intravenous administration. However, preclinical studies in mice have shown that 2-HOBA is orally available and can cross the blood-brain barrier.[4] Furthermore, 2-HOBA has been shown to be bioavailable in the colon of mice after oral administration.[3]
Metabolism
The primary metabolite of 2-HOBA has been identified as salicylic acid.[2][9] Following oral administration of 2-HOBA, systemic exposure to salicylic acid is dose-dependent.[4] However, even at the highest tested doses of 750 mg TID, the peak plasma concentrations of salicylic acid (approximately 12.8 ± 3.7 mg/L) remain well below the therapeutic range for anti-inflammatory effects (150–300 mg/L).[1][2] Studies have also confirmed that 2-HOBA does not interfere with cyclooxygenase function.[7][8] Another identified metabolite is the glycoside conjugate of 2-HOBA.[9]
Experimental Protocols
Single Ascending Dose Study
-
Study Design: A first-in-human, single-dose, dose-escalation study.[4]
-
Participants: Eighteen healthy human volunteers.[4]
-
Dosing: Single oral doses of 2-HOBA acetate at levels of 50, 100, 200, 330, 550, and 825 mg.[4][6]
-
Sample Collection: Blood samples were collected at baseline and at 0.25 (for doses ≤ 200 mg), 0.5, 1, 2, 4, 6 (for doses ≥ 330 mg), 8, and 24 hours post-dose.[6]
-
Analytical Method: Plasma concentrations of 2-HOBA were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Multiple Dose Study
-
Study Design: A randomized, double-blind, placebo-controlled study.[7]
-
Participants: Healthy volunteers.[7]
-
Dosing: Oral administration of 500 mg or 750 mg of 2-HOBA acetate, or placebo, every eight hours for 15 days.[7][8]
-
Special Assessments: Cerebrospinal fluid (CSF) penetration was assessed in a subset of participants, with 2-HOBA being detected in the CSF 90 minutes after dosing.[7][8] The study also investigated the effects of 2-HOBA on cyclooxygenase function.[7][8]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 2-HOBA is the scavenging of reactive dicarbonyl electrophiles, particularly isolevuglandins (isoLGs), which are formed during lipid peroxidation.[10] This action prevents the formation of harmful adducts with proteins and DNA, thereby mitigating cellular damage and inflammation.[10][11]
Caption: Mechanism of action of 2-HOBA as a scavenger of isolevuglandins.
Preclinical studies suggest that by reducing the burden of reactive electrophiles, 2-HOBA can influence downstream signaling pathways. For instance, in mouse models of metabolic-associated steatohepatitis (MASH), 2-HOBA treatment was associated with enhanced AKT/GSK3β signaling.[12] Furthermore, studies in healthy humans have shown that 2-HOBA can modulate inflammatory biomarkers, leading to changes in cytokine and chemokine levels.[10][11]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of oral 2-HOBA.
Caption: General workflow for a clinical pharmacokinetic study of oral 2-HOBA.
Conclusion
Oral 2-HOBA is rapidly absorbed and exhibits a predictable pharmacokinetic profile in healthy human volunteers. The compound has a relatively short half-life, suggesting that multiple daily doses are required to maintain steady-state concentrations. The primary mechanism of action, scavenging of reactive dicarbonyl electrophiles, is well-supported by preclinical and clinical data. While the absolute oral bioavailability in humans is yet to be determined, the existing pharmacokinetic data, favorable safety profile, and evidence of target engagement support the continued investigation of 2-HOBA for various health applications. Future research should focus on establishing the absolute bioavailability, further elucidating its effects on signaling pathways in disease models, and conducting efficacy trials in patient populations.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hobamine: A Revolutionary Approach to Cellular Health with 2-HOBA [blog.priceplow.com]
- 4. First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Role of 2-(Aminomethyl)phenol in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic and degenerative diseases. Consequently, the identification and characterization of potent antioxidant compounds is a cornerstone of modern therapeutic development. This technical guide provides an in-depth examination of 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, and its significant role in mitigating oxidative stress. While traditional antioxidants are often evaluated for their direct radical-scavenging capabilities, emerging evidence highlights this compound's primary mechanism as a highly selective and potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA). This guide will detail the mechanisms of action, present available quantitative data, outline relevant experimental protocols, and visualize the key signaling pathways involved in the protective effects of this compound.
Introduction to Oxidative Stress and the Imperative for Novel Antioxidants
Oxidative stress arises from the excessive production of ROS and reactive nitrogen species (RNS), which can inflict damage upon crucial biomolecules, including lipids, proteins, and nucleic acids. This molecular damage is implicated in the pathophysiology of cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes. The cellular defense against oxidative stress is multifaceted, involving a network of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) and non-enzymatic antioxidants.
Phenolic compounds are a well-established class of antioxidants, primarily recognized for their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] This action transforms the free radicals into more stable and less harmful molecules. The antioxidant capacity of phenolic compounds is influenced by the number and arrangement of their hydroxyl groups.[2][3] While this direct radical scavenging is a vital antioxidant mechanism, other protective pathways exist, including the chelation of transition metals and the modulation of cellular signaling pathways like the Nrf2-ARE pathway.[2][4]
This compound: A Targeted Approach to Mitigating Oxidative Damage
This compound (2-HOBA) is a phenolic compound that has garnered significant attention for its protective effects against oxidative stress-mediated damage.[5] Unlike many traditional antioxidants, the primary therapeutic benefit of this compound appears to stem from its exceptional reactivity towards electrophilic dicarbonyl species, which are highly damaging byproducts of lipid peroxidation.[6][7]
Mechanism of Action: Dicarbonyl Scavenging
The principal mechanism by which this compound mitigates oxidative stress is through the rapid and selective scavenging of reactive dicarbonyls, most notably isolevuglandins (IsoLGs) and malondialdehyde (MDA).[6][8] These dicarbonyls are formed during the peroxidation of polyunsaturated fatty acids and are highly reactive towards primary amines on proteins and DNA, forming stable adducts that impair molecular function and contribute to cellular dysfunction and inflammation.[6]
This compound reacts with these dicarbonyls at a rate significantly faster than endogenous molecules like lysine, thereby preventing the formation of harmful adducts.[7][9] This targeted scavenging action has been shown to have numerous beneficial downstream effects, including the reduction of inflammation, preservation of protein function, and prevention of apoptosis.[8][9]
The proposed mechanism for dicarbonyl scavenging by this compound is depicted below:
The Nrf2-ARE Pathway: A Potential Secondary Mechanism
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[2][10]
Many phenolic compounds are known activators of the Nrf2 pathway.[2] While direct evidence for this compound's activation of the Nrf2 pathway is currently lacking in the scientific literature, its phenolic structure makes this a plausible secondary mechanism for its antioxidant effects. Further research is warranted to investigate this potential mode of action.
The Nrf2-ARE signaling pathway is illustrated in the following diagram:
Quantitative Data on the Efficacy of this compound
The antioxidant and protective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Atherosclerosis
| Parameter Measured | Model System | Treatment | Duration | Result | Citation |
| Aortic Atherosclerosis | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | ~31% reduction in proximal aortic atherosclerosis | [12] |
| MDA Adducts in Aorta | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | 59% decrease in MDA-lysyl adducts | [8] |
| IsoLG Adducts in Aorta | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | 23% decrease in IsoLG-lysyl adducts | [8] |
| MDA Adducts in LDL | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | 57% reduction in MDA adduct content in isolated LDL | [8] |
| MDA Adducts in HDL | Ldlr-/- mice on a Western diet | 1 g/L 2-HOBA in drinking water | 16 weeks | 57% reduction in MDA adduct content in isolated HDL | [8] |
Table 2: In Vitro Protective Effects of this compound
| Parameter Measured | Cell Type | Stressor | 2-HOBA Concentration | Result | Citation |
| Apoptosis | Human Aortic Endothelial Cells | 250 µM H2O2 | 500 µM | Marked decrease in the number of apoptotic cells | [12] |
| Apoptosis | Mouse Primary Macrophages | 250 µM H2O2 | 500 µM | Marked decrease in the number of apoptotic cells | [12] |
| Inflammatory Cytokine mRNA (IL-1β, IL-6, TNF-α) | Mouse Primary Macrophages | Oxidized LDL | Not specified | Significant reduction in mRNA levels | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound on oxidative stress.
In Vivo Murine Model of Atherosclerosis
-
Animal Model: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice, which are susceptible to developing atherosclerosis.
-
Diet: Mice are fed a high-fat "Western" diet to induce hypercholesterolemia and accelerate atherosclerotic plaque formation.
-
Treatment: this compound (2-HOBA) is administered in the drinking water at a concentration of 1 g/L. A control group receives plain drinking water, and often an isomer control group (e.g., 4-HOBA) is included to demonstrate specificity.
-
Duration: The treatment period is typically 16 weeks.
-
Endpoint Analysis:
-
Atherosclerotic Lesion Quantification: The aorta is dissected, stained (e.g., with Oil Red O), and the lesion area is quantified using imaging software.
-
Measurement of Dicarbonyl Adducts: Malondialdehyde (MDA) and isolevuglandin (IsoLG) adducts in plasma lipoproteins and aortic tissue are quantified using methods such as ELISA and liquid chromatography-mass spectrometry (LC/MS/MS).
-
Cellular Apoptosis Assay
-
Cell Culture: Human aortic endothelial cells or primary macrophages are cultured under standard conditions.
-
Induction of Oxidative Stress: Cells are treated with an oxidizing agent, such as hydrogen peroxide (H2O2), at a concentration known to induce apoptosis (e.g., 250 µM).
-
Treatment: Cells are co-incubated with the stressor and this compound (e.g., 500 µM) or a vehicle control.
-
Apoptosis Detection: Apoptosis is quantified using Annexin V and propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.
Malondialdehyde (MDA) Assay (TBARS Method)
This assay is a common method for measuring lipid peroxidation.
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.
-
Procedure:
-
The sample (e.g., plasma, tissue homogenate) is mixed with an acidic solution and a TBA reagent.
-
The mixture is heated (e.g., at 95-100°C) for a specified time (e.g., 60 minutes) to facilitate the reaction.
-
After cooling, the absorbance of the resulting pink-colored solution is measured at approximately 532 nm.
-
The MDA concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
General Protocol for DPPH Radical Scavenging Assay
While specific data for this compound is not widely available for this assay, it is a standard method for evaluating the direct radical scavenging activity of phenolic compounds.
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured as a decrease in absorbance.
-
Procedure:
-
A solution of the test compound (e.g., this compound) at various concentrations is prepared in a suitable solvent (e.g., methanol).
-
A fixed volume of a DPPH solution in the same solvent is added to the test compound solutions.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm.
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
-
The general workflow for these antioxidant assays can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hobamine.com [hobamine.com]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation [frontiersin.org]
- 10. Hyperoside alleviated N-acetyl-para-amino-phenol-induced acute hepatic injury via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifestylematrix.com [lifestylematrix.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
The Preservation of HDL Cholesterol Efflux Function by 2-HOBA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-density lipoprotein (HDL) plays a crucial role in reverse cholesterol transport, a process vital for preventing the development of atherosclerosis. However, under conditions of oxidative stress, such as in hypercholesterolemia, HDL can become dysfunctional. A key mechanism of this dysfunction is the modification of its primary protein component, apolipoprotein A-I (apoA-I), by reactive dicarbonyl species. This guide provides an in-depth technical overview of how 2-hydroxybenzylamine (2-HOBA), a novel scavenger of reactive dicarbonyls, preserves the critical function of HDL in mediating cholesterol efflux from macrophages. We will delve into the underlying molecular mechanisms, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the key pathways and workflows.
Introduction: The Challenge of Dysfunctional HDL
The anti-atherogenic properties of HDL are largely attributed to its ability to accept cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, and transport it back to the liver for excretion.[1][2] This process, known as reverse cholesterol transport (RCT), is initiated by the efflux of cholesterol from cells to HDL particles. The ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 are key players in this process, facilitating the transfer of cholesterol and phospholipids to lipid-poor apoA-I and mature HDL particles, respectively.[3][4][5]
In pathological states characterized by increased oxidative stress, such as familial hypercholesterolemia (FH), the function of HDL becomes impaired.[6][7] Lipid peroxidation, a hallmark of oxidative stress, generates highly reactive dicarbonyl species, most notably malondialdehyde (MDA) and isolevuglandins (IsoLGs).[8][9] These electrophilic molecules readily form adducts with nucleophilic residues on proteins, leading to structural and functional alterations. ApoA-I is a prime target for modification by MDA and IsoLGs, resulting in dysfunctional HDL that is less efficient at promoting cholesterol efflux.[6][10] This loss of function contributes to the accumulation of cholesterol in macrophages, the formation of foam cells, and the progression of atherosclerosis.[6][11]
Mechanism of Action of 2-HOBA
2-Hydroxybenzylamine (2-HOBA) is a small molecule that acts as a potent scavenger of reactive dicarbonyls.[7][9] Its mechanism of action in preserving HDL function is direct and targeted:
-
Dicarbonyl Scavenging: 2-HOBA rapidly and selectively reacts with reactive dicarbonyls like MDA and IsoLGs, forming stable, inert adducts.[9][12] This prevents these damaging molecules from reacting with and modifying apoA-I and other components of HDL.[6][11]
-
Preservation of ApoA-I Integrity: By preventing the formation of MDA and IsoLG adducts on apoA-I, 2-HOBA maintains the structural and functional integrity of the protein.[6][10] This is crucial for HDL's ability to interact with ABC transporters and accept cholesterol from macrophages.
-
Restoration of Cholesterol Efflux Capacity: Consequently, HDL from subjects treated with 2-HOBA retains its capacity to mediate cholesterol efflux, thereby mitigating the pro-atherogenic consequences of HDL dysfunction.[6][7][10]
The following diagram illustrates the core mechanism of 2-HOBA in preserving HDL function.
Caption: Mechanism of 2-HOBA in preventing HDL dysfunction.
Quantitative Data from Preclinical Studies
Preclinical studies in mouse models of hypercholesterolemia have provided significant quantitative evidence for the efficacy of 2-HOBA in preserving HDL function and mitigating atherosclerosis.
| Parameter Measured | Animal Model | Treatment Group | Control Group | Percentage Change with 2-HOBA | Reference |
| Atherosclerosis | |||||
| Proximal Aortic Atherosclerosis | Ldlr-/- mice | 2-HOBA | Vehicle | ↓ 31% | [9] |
| En Face Aortic Atherosclerosis | Ldlr-/- mice | 2-HOBA | Vehicle | ↓ 60% | [9] |
| HDL Modification and Function | |||||
| MDA Adducts on HDL | Ldlr-/- mice | 2-HOBA | Vehicle | ↓ 57% | [6] |
| HDL Cholesterol Efflux Capacity | Ldlr-/- mice | HDL from 2-HOBA treated | HDL from Vehicle treated | ↑ 2.2-fold | [6] |
| HDL Cholesterol Efflux Capacity | Mouse Model of Hypercholesterolemia | 2-HOBA | - | ↑ 37.5% | [10] |
| HDL-Associated Enzyme Activity | |||||
| Paraoxonase 1 (PON1) Activity | Mouse Model of Hypercholesterolemia | 2-HOBA | - | ↑ 18.5% | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of 2-HOBA on HDL function.
Macrophage Cholesterol Efflux Assay
This assay measures the ability of HDL to accept cholesterol from macrophages.
Objective: To quantify the capacity of HDL isolated from control and 2-HOBA-treated subjects to promote cholesterol efflux from cultured macrophages.
Materials:
-
Macrophage cell line (e.g., J774, RAW 264.7, or bone marrow-derived macrophages)
-
[³H]-cholesterol
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Bovine Serum Albumin (BSA)
-
Apolipoprotein B (apoB)-depleted serum (as a source of HDL) or isolated HDL
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Plate macrophages in 12-well plates and allow them to adhere and proliferate.[13][14]
-
Cholesterol Labeling: Label the cellular cholesterol pools by incubating the macrophages with [³H]-cholesterol in complete medium for 24-48 hours.[13][15]
-
Equilibration: Wash the cells and incubate them in serum-free medium containing a suitable ACAT inhibitor for 18-24 hours to allow for the equilibration of the radiolabeled cholesterol among intracellular pools.[14][15]
-
Efflux: Replace the equilibration medium with serum-free medium containing the HDL fraction (e.g., apoB-depleted serum or isolated HDL from control and 2-HOBA treated groups) at various concentrations. Include a control with serum-free medium alone to measure background efflux. Incubate for 4-6 hours.[13][14]
-
Sample Collection:
-
Collect the medium from each well and centrifuge to pellet any detached cells.
-
Wash the cells in the wells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
-
Quantification:
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Percent cholesterol efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100.
-
The specific efflux is calculated by subtracting the background efflux (efflux in the absence of an acceptor).
-
The following diagram outlines the workflow for the cholesterol efflux assay.
Caption: Workflow of a macrophage cholesterol efflux assay.
Measurement of MDA-HDL Adducts by ELISA
This immunoassay quantifies the level of malondialdehyde (MDA) modifications on HDL particles.
Objective: To determine the extent of MDA adduct formation on HDL isolated from control and 2-HOBA-treated subjects.
Materials:
-
Isolated HDL samples
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against MDA-protein adducts
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with isolated HDL samples diluted in coating buffer and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate and add the primary antibody specific for MDA-protein adducts. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add the substrate solution. Allow the color to develop.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Analysis: The absorbance is proportional to the amount of MDA-HDL adducts in the sample. A standard curve can be generated using known amounts of MDA-modified protein.
Measurement of Myeloperoxidase (MPO) Activity
This assay measures the activity of myeloperoxidase, an enzyme that contributes to the generation of reactive species that can damage HDL.
Objective: To assess the activity of MPO in biological samples.
Materials:
-
Tissue homogenates or plasma samples
-
Assay buffer (e.g., phosphate buffer)
-
Hydrogen peroxide (H₂O₂)
-
Peroxidase substrate (e.g., o-dianisidine dihydrochloride, TMB, or a fluorogenic substrate like ADHP)[16][17][18]
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Prepare tissue homogenates in a buffer containing a detergent to extract MPO.[17][18]
-
Assay Reaction: In a microplate well, combine the sample, assay buffer, and the peroxidase substrate.
-
Initiation: Initiate the reaction by adding H₂O₂.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time in a kinetic mode.
-
Calculation: The rate of change in signal is proportional to the MPO activity in the sample. The activity is typically expressed as units per milligram of protein.
Signaling Pathways and Logical Relationships
The interplay between oxidative stress, HDL modification, and the protective effect of 2-HOBA involves a series of molecular events. The following diagram illustrates the signaling cascade leading to dysfunctional HDL and how 2-HOBA intervenes.
Caption: Signaling pathway of HDL dysfunction and 2-HOBA's intervention.
Conclusion and Future Directions
The evidence strongly indicates that 2-HOBA preserves HDL cholesterol efflux function by scavenging reactive dicarbonyl species that would otherwise lead to the detrimental modification of apoA-I. This mechanism holds significant therapeutic potential for the treatment of atherosclerotic cardiovascular disease, particularly in conditions of high oxidative stress.
Ongoing research, including a Phase 2 clinical trial (NCT04941599), is evaluating the efficacy of 2-HOBA in reducing HDL modification and improving its function in patients with familial hypercholesterolemia.[19][20] The outcomes of these studies will be critical in translating the promising preclinical findings into a novel therapeutic strategy for cardiovascular disease. Future research should also explore the broader effects of 2-HOBA on other aspects of HDL function, such as its anti-inflammatory and antioxidant properties, and its potential in other diseases characterized by increased dicarbonyl stress.
References
- 1. ahajournals.org [ahajournals.org]
- 2. HDL-replacement therapy: mechanism of action, types of agents and potential clinical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Both ABCA1 and ABCG1 Results in Increased Disturbances in Islet Sterol Homeostasis, Inflammation, and Impaired β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Efflux Capacity, Macrophage Reverse Cholesterol Transport, and Cardioprotective HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of HDL, ABCA1 and ABCG1 transporters in cholesterol efflux and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-HOBA Could Prevent Atherosclerosis Where Statins Fail [discoveries.vanderbilthealth.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat [bio-protocol.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. clinicaltrial.be [clinicaltrial.be]
Methodological & Application
Application Notes and Protocols for 2-Hydroxybenzylamine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-Hydroxybenzylamine (2-HOBA) in a variety of cell culture experiments. This document outlines the mechanism of action, preparation, and application of 2-HOBA, along with detailed protocols for key experimental assays.
Introduction to 2-Hydroxybenzylamine (2-HOBA)
2-Hydroxybenzylamine, also known as salicylamine, is a naturally occurring compound found in buckwheat.[1] Its primary mechanism of action is as a potent scavenger of reactive carbonyl species, particularly dicarbonyl electrophiles like isolevuglandins (IsoLGs).[2][3] These reactive species are byproducts of lipid peroxidation and are involved in oxidative stress and inflammation, processes implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular conditions.[4][5] By trapping these harmful electrophiles, 2-HOBA protects cells from damage to proteins, lipids, and DNA.[3][4]
Data Presentation: Quantitative Data Summary
The following table summarizes the available quantitative data for 2-Hydroxybenzylamine and related compounds in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay Duration (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2'-Hydroxychalcone | 37.74 ± 1.42 | 24 | [6] |
| PNAP-6h | 4.8 | 48 | [7] | ||
| A549 | Lung Carcinoma | 2,2′,4′-trihydroxychalcone | 33.46 ± 4.11 | 48 | [1] |
| Compound 10 | 11.67 ± 2.49 (µg/mL) | 24 | [8] | ||
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10-50 | Not Specified | [1] |
| Vanadium Complex | 79 (µg/mL) | 48 | [9] | ||
| HCT116 | Colon Carcinoma | Compound 2 | 0.34 | Not Specified | [1] |
| PNAP-6 | 15.20 | 48 | [10] | ||
| PC-3 | Prostate Carcinoma | Compound 1 | 10-50 | Not Specified | [1] |
| (−)-gossypol | 4.74 (µg/mL) | 72 | [11] |
Note: The IC50 values for "Compound 1" and "Compound 2" are for regioisomers of an oleoyl hybrid of a natural antioxidant related to 2-HOBA.[1] PNAP-6 and PNAP-6h are 2-phenylnaphthalene derivatives.[7][10] 2'-Hydroxychalcone and 2,2′,4′-trihydroxychalcone are structurally related compounds.[1][6] The Vanadium complex and (−)-gossypol are other compounds tested on these cell lines.[9][11] The IC50 for Compound 10 is provided in µg/mL.[8]
Experimental Protocols
Preparation of 2-Hydroxybenzylamine Stock and Working Solutions
Materials:
-
2-Hydroxybenzylamine (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes and serological pipettes
Protocol for 100 mM DMSO Stock Solution:
-
Weigh out 12.315 mg of 2-Hydroxybenzylamine powder.
-
Dissolve the powder in 1 mL of sterile DMSO to make a 100 mM stock solution.
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions:
-
Thaw an aliquot of the 100 mM 2-HOBA stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock solution to 10 mL of culture medium.
-
Mix the working solution thoroughly before adding it to your cell cultures.
Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to include a vehicle control (medium with the same concentration of DMSO as the highest 2-HOBA concentration) in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of 2-HOBA on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
2-HOBA working solutions
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of 2-HOBA (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cells treated with 2-HOBA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
2-HOBA working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 2-HOBA and a vehicle control for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within 1 hour.
Cytokine Profiling (ELISA)
This protocol provides a general method for measuring the levels of secreted cytokines in the supernatant of macrophage cultures treated with 2-HOBA using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
24-well cell culture plates
-
2-HOBA working solutions
-
Lipopolysaccharide (LPS) for stimulation (optional)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Protocol:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 2-HOBA for 1-2 hours.
-
If desired, stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
Collect the culture supernatants and centrifuge to remove any cells or debris.[14]
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.[13][15]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, an enzyme conjugate, and finally a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis of Nrf2 Pathway Activation
This protocol describes how to assess the activation of the Nrf2 signaling pathway in response to 2-HOBA treatment by measuring the nuclear translocation of Nrf2.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
2-HOBA working solutions
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with 2-HOBA as described in previous protocols.
-
Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.[16]
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm the purity of the fractions and for loading control, probe separate blots with anti-Lamin B (nuclear marker) and anti-β-actin (cytoplasmic marker).[12] An increase in the Nrf2 signal in the nuclear fraction indicates pathway activation.
Mandatory Visualizations
Caption: Workflow for 2-HOBA cell culture experiments.
Caption: Nrf2 pathway modulation by 2-HOBA.
Caption: Inflammatory signaling suppression by 2-HOBA.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. ELISA Protocol [protocols.io]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Inflammation and Cardiovascular Disease with Aminomethylated Phenolic Compounds
Disclaimer: Research specifically investigating the compound 2-(Aminomethyl)phenol in the context of inflammation and cardiovascular disease is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related aminomethylated phenol derivatives and other phenolic compounds that have demonstrated potential in these research areas. These protocols provide a foundational framework for researchers interested in exploring the therapeutic potential of novel phenolic compounds.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key pathological driver of cardiovascular diseases (CVD), including atherosclerosis. Phenolic compounds, a diverse group of phytochemicals, have garnered significant attention for their antioxidant and anti-inflammatory properties, making them promising candidates for cardiovascular therapeutics. Aminomethylation of phenolic compounds is a chemical modification that can enhance their biological activity. This document outlines potential applications and experimental protocols for studying aminomethylated phenolic derivatives in the context of inflammation and CVD.
Target Audience
These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are investigating the anti-inflammatory and cardioprotective effects of novel chemical entities.
Data Presentation: Anti-inflammatory and Antioxidant Activities
The following tables summarize quantitative data from studies on various phenolic derivatives, illustrating their potential efficacy.
Table 1: In Vitro Anti-inflammatory Activity of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its Aminomethyl Derivatives
| Compound | Aminomethyl Moiety | IC50 (µg/mL) - Protein Denaturation Inhibition |
| Parent Compound | - | > 100 |
| Derivative 2a | Dimethylaminomethyl | 1.83 |
| Derivative 2b | Piperidinomethyl | 3.55 |
| Derivative 2c | Diethylaminomethyl | 1.92 |
| Derivative 2d | Morpholinomethyl | 4.81 |
| Derivative 2e | Pyrrolidinomethyl | 1.95 |
| Diclofenac Sodium | (Standard) | 2.15 |
Data adapted from a study on synthesized 1,5-diarylpyrazole aminomethyl derivatives, which demonstrated that aminomethylation significantly enhanced anti-inflammatory activity.[1][2]
Table 2: In Vitro Antioxidant Activity of a 2-Methoxy Phenol Derivative (T2)
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | 27.97 |
| Nitric Oxide (NO) Radical Scavenging | 34.36 |
| Hydroxyl (OH) Radical Scavenging | 34.83 |
| Iron Chelation | 24.32 |
This data highlights the multi-faceted antioxidant potential of a specific 2-methoxy phenol derivative, which is crucial for mitigating oxidative stress in cardiovascular disease.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Protocol 1: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[3][4][5][6]
Materials:
-
Test compounds (e.g., aminomethylated phenols)
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac Sodium (as a standard)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA or egg albumin in PBS.
-
Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent.
-
The reaction mixture will consist of 0.2 mL of the albumin solution, 2.8 mL of PBS (pH 6.4), and 2.0 mL of various concentrations of the test compound or standard.
-
A control group is prepared by replacing the test compound with the solvent.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of protein denaturation.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[7][8][9][10][11]
Materials:
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a standard)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound or standard.
-
A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.[12][13][14][15][16]
Materials:
-
Wistar rats
-
Test compounds
-
Carrageenan (1% in saline)
-
Indomethacin (as a standard)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups: control, standard (indomethacin), and test compound groups (at various doses).
-
Administer the test compounds or indomethacin orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point: % Inhibition = [(Change in Paw Volume of Control - Change in Paw Volume of Test) / Change in Paw Volume of Control] x 100
Protocol 4: Ex Vivo Vasorelaxant Effect on Isolated Aortic Rings
This protocol assesses the vasodilatory properties of a compound, which is relevant for cardiovascular applications.[17][18][19][20]
Materials:
-
Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or Potassium Chloride (KCl) to induce contraction
-
Test compounds
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings (2-3 mm).
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
Induce a stable contraction with PE (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once a plateau is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.
-
Record the relaxation response.
-
The vasorelaxant effect is expressed as a percentage of the contraction induced by PE or KCl.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory and cardioprotective effects of phenolic compounds are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling in Cardiovascular Disease.
Experimental Workflow
Caption: Drug Discovery Workflow.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. innpharmacotherapy.com [innpharmacotherapy.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 13. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of hypotensive and vasorelaxant effects of PHAR-DBH-Me a new cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Vasorelaxant Activity of Nitrate−Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-HOBA as a Therapeutic Agent in Metabolic-Associated Steatohepatitis (MASH) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), is a progressive form of metabolic-associated steatotic liver disease (MASLD) characterized by hepatic steatosis, inflammation, and varying degrees of fibrosis. Left untreated, MASH can lead to cirrhosis, hepatocellular carcinoma, and liver failure. The pathogenesis of MASH is multifactorial, with oxidative stress playing a crucial role. Lipid peroxidation byproducts, such as reactive dicarbonyl species, contribute to cellular damage, inflammation, and fibrosis.
2-hydroxybenzylamine (2-HOBA) is a potent scavenger of reactive dicarbonyls, such as isolevuglandins (IsoLGs). By neutralizing these toxic electrophiles, 2-HOBA has emerged as a promising therapeutic agent for MASH. Preclinical studies in various mouse models of MASH have demonstrated the efficacy of 2-HOBA in attenuating liver injury, reducing steatosis and inflammation, and mitigating fibrosis. These application notes provide a summary of the key findings and detailed protocols for evaluating the therapeutic potential of 2-HOBA in preclinical MASH models.
Mechanism of Action of 2-HOBA
2-HOBA acts as a scavenger of reactive dicarbonyl species, which are byproducts of lipid peroxidation that are elevated in the MASH liver. These dicarbonyls can form adducts with proteins, lipids, and DNA, leading to cellular dysfunction, oxidative stress, and inflammation. 2-HOBA rapidly reacts with and neutralizes these dicarbonyls, thereby preventing their damaging effects. One of the key signaling pathways implicated in the beneficial effects of 2-HOBA in MASH is the AKT/GSK3β pathway, which is involved in cell survival and metabolism.
Caption: Mechanism of 2-HOBA in MASH.
Data Presentation: Efficacy of 2-HOBA in Preclinical MASH Models
The therapeutic effects of 2-HOBA have been evaluated in two well-established mouse models of MASH: the Diet-Induced Animal Model of Nonalcoholic Fatty Liver Disease (DIAMOND) and the STAM™ model. The following tables summarize the key quantitative data from these studies.
Table 1: Effects of 2-HOBA in the DIAMOND Mouse Model
| Parameter | Control Group | 2-HOBA Treated Group | Percentage Change | p-value | Citation |
| Fibrosis Score | - | - | Significantly lower | p = 0.012 | [1] |
| Serum AST (U/L) | - | - | Reduced by over 40% | p = 0.03 | [1] |
| Serum ALT (U/L) | - | - | Reduced by over 40% | p = 0.012 | [1] |
Data presented as reported in the source literature. Absolute values for control groups were not consistently provided.
Table 2: Effects of 2-HOBA in the STAM™ Mouse Model
| Parameter | Control Group | 2-HOBA Treated Group | Percentage Change | p-value | Citation |
| NAFLD Activity Score (NAS) | 4.2 | 3.0 | -28.6% | p = 0.03 | [1] |
| Steatosis Score | 1.2 | 0.7 | -41.7% | p = 0.05 | [1] |
| Inflammation Score | 1.1 | 0.3 | -72.7% | p = 0.01 | [1] |
| Serum F2-isoprostanes | - | - | Reduced by 30% | p = 0.05 | [1] |
| Liver to Body Weight Ratio | - | - | Reduced by 11% | p = 0.04 | [1] |
Data presented as reported in the source literature. Absolute values for some control group parameters were not consistently provided.
Experimental Protocols
This section provides detailed protocols for inducing MASH in mouse models and for the subsequent evaluation of 2-HOBA's therapeutic efficacy.
Protocol 1: Induction of MASH in Mouse Models
Two common models for inducing MASH are the DIAMOND and STAM models.
This model recapitulates the key metabolic features of human MASH.
Materials:
-
C57BL/6J mice (male, 8-12 weeks old)
-
High-Fat/High-Carbohydrate Diet (Western Diet): e.g., Harlan Teklad TD.88137 (42% kcal from fat, 0.2% cholesterol) or Research Diets D12079B (40% kcal from fat, high sucrose).
-
Drinking water supplemented with high fructose and glucose (e.g., 23.1 g/L fructose and 18.9 g/L glucose).
-
Animal caging and husbandry supplies.
Procedure:
-
Acclimatize mice for at least one week to the animal facility conditions.
-
Provide ad libitum access to the Western Diet and sugar-sweetened drinking water.
-
Monitor body weight and food/water intake weekly.
-
Continue the diet for a period of 16-24 weeks to induce steatohepatitis and fibrosis. The duration can be adjusted based on the desired severity of the MASH phenotype.
This model exhibits a rapid and consistent progression to MASH and hepatocellular carcinoma.
Materials:
-
Pregnant C57BL/6J mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
High-Fat Diet (HFD): e.g., HFD32 (CLEA Japan)
-
Animal caging and husbandry supplies.
Procedure:
-
Within 48 hours of birth, administer a single subcutaneous injection of STZ (200 µg in citrate buffer) to male pups.
-
At 4 weeks of age, wean the mice and switch them to an ad libitum HFD.
-
Monitor body weight and food/water intake weekly.
-
MASH with fibrosis typically develops by 8-12 weeks of age.
Caption: MASH model induction workflows.
Protocol 2: In Vivo Administration of 2-HOBA
Materials:
-
2-Hydroxybenzylamine (2-HOBA)
-
Drinking water
-
Water bottles for mice
Procedure:
-
Prepare a stock solution of 2-HOBA in drinking water at a concentration of 1 g/L.
-
Provide the 2-HOBA-containing water ad libitum to the treatment group of mice. The control group should receive regular drinking water.
-
The administration of 2-HOBA can be initiated either before the induction of MASH (prophylactic) or after the establishment of MASH (therapeutic). For a therapeutic study, treatment can begin, for example, at 12 weeks of age in the DIAMOND model or 6 weeks of age in the STAM model.
-
Continue the treatment for the desired duration of the study (e.g., 6-12 weeks).
-
Monitor water intake to estimate the daily dose of 2-HOBA consumed by each mouse.
Protocol 3: Histological Analysis of Liver Tissue
-
At the end of the study, euthanize the mice and immediately excise the livers.
-
Wash the livers with ice-cold phosphate-buffered saline (PBS).
-
For histology, fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
After fixation, dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the liver sections.
-
Stain with hematoxylin and eosin using a standard protocol.
-
Dehydrate, clear, and mount the stained sections.
-
Examine the slides under a light microscope and score for steatosis, lobular inflammation, and hepatocyte ballooning according to the criteria in Table 3. The sum of these scores constitutes the NAFLD Activity Score (NAS).
Table 3: NAFLD Activity Score (NAS) Criteria for Rodents
| Feature | Score | Criteria |
| Steatosis | 0 | <5% of hepatocytes affected |
| 1 | 5-33% of hepatocytes affected | |
| 2 | >33-66% of hepatocytes affected | |
| 3 | >66% of hepatocytes affected | |
| Lobular Inflammation | 0 | No inflammatory foci |
| 1 | <2 foci per 200x field | |
| 2 | 2-4 foci per 200x field | |
| 3 | >4 foci per 200x field | |
| Hepatocyte Ballooning | 0 | None |
| 1 | Few ballooned cells | |
| 2 | Many cells/prominent ballooning |
-
Deparaffinize and rehydrate the liver sections.
-
Stain with a Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Rinse with two changes of acidified water (0.5% acetic acid).
-
Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.
-
Visualize the stained sections under a polarized light microscope. Collagen fibers will appear bright red or yellow against a dark background.
-
Quantify the fibrotic area using image analysis software (e.g., ImageJ). Express the results as the percentage of the total liver area that is positively stained.
Protocol 4: Biochemical Assays
-
Collect blood from the mice via cardiac puncture at the time of sacrifice.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits according to the manufacturer's instructions.
-
Homogenize a weighed portion of the frozen liver tissue in a suitable lysis buffer.
-
Extract the lipids from the homogenate using a chloroform:methanol (2:1) solution.
-
Dry the lipid extract and resuspend it in a suitable solvent.
-
Measure the triglyceride concentration using a commercial colorimetric or fluorometric assay kit.
-
Normalize the triglyceride content to the weight of the liver tissue used.
Protocol 5: Western Blot Analysis of AKT/GSK3β Signaling
Materials:
-
Liver tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000 dilution)
-
Rabbit anti-Akt (e.g., Cell Signaling Technology #4691, 1:1000 dilution)
-
Rabbit anti-phospho-GSK3β (Ser9) (e.g., Cell Signaling Technology #9323, 1:1000 dilution)
-
Rabbit anti-GSK3β (e.g., Cell Signaling Technology #12456, 1:1000 dilution)
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from liver tissue using RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Workflow for 2-HOBA efficacy evaluation.
Conclusion
2-HOBA represents a promising therapeutic strategy for MASH by targeting a key pathological driver: reactive dicarbonyl species. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy of 2-HOBA and other dicarbonyl scavengers in preclinical models of MASH. The use of standardized models and analytical methods will facilitate the generation of robust and reproducible data, ultimately advancing the development of novel therapies for this prevalent and progressive liver disease.
References
Application Notes and Protocols for the Quantification of 2-Hydroxybenzylamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 2-Hydroxybenzylamine (2-HOBA) in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be a comprehensive resource for researchers in drug development and related fields.
Introduction
2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, is a potent scavenger of reactive dicarbonyl species.[1][2] These reactive species are implicated in a variety of disease states associated with oxidative stress and inflammation. As a result, there is a growing interest in the pharmacokinetic and pharmacodynamic properties of 2-HOBA. Accurate and reliable quantification of 2-HOBA in biological samples is crucial for these studies. This document outlines two common analytical methods for this purpose: HPLC-UV and LC-MS/MS.
Mechanism of Action: Dicarbonyl Scavenging
2-HOBA exerts its protective effects by reacting with and neutralizing harmful reactive dicarbonyl electrophiles (DEs), such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1][3] These DEs are products of lipid peroxidation and can cause cellular damage by forming adducts with proteins, lipids, and DNA. By scavenging these DEs, 2-HOBA prevents the formation of these harmful adducts.
Figure 1. Dicarbonyl scavenging mechanism of 2-HOBA.
Method 1: HPLC with UV Detection
This method is suitable for the quantification of 2-HOBA in simpler matrices or when higher concentrations are expected. As no specific HPLC-UV method for 2-HOBA was found in the reviewed literature, the following is a representative protocol based on the physicochemical properties of 2-HOBA and general chromatographic principles.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
This is a common and effective method for removing proteins from biological samples, which can interfere with the analysis.
Figure 2. Protein precipitation workflow.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 275 nm |
3. Calibration and Quantification
Prepare calibration standards by spiking known concentrations of 2-HOBA into the same biological matrix as the samples. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area of 2-HOBA against its concentration. The concentration of 2-HOBA in the unknown samples can then be determined from this curve.
Quantitative Data Summary (Representative)
The following table presents representative validation parameters for an HPLC-UV method. Actual values should be determined during method validation.
| Parameter | Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%RE) | ± 15% | ± 10% |
| Recovery (%) | Consistent and reproducible | 85 - 105% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 50 ng/mL |
Method 2: LC-MS/MS
LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of 2-HOBA and its metabolites at low concentrations in complex biological matrices like plasma and cerebrospinal fluid.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
The protein precipitation protocol described in the HPLC-UV method is also applicable here.
2. LC-MS/MS Conditions
While a complete, detailed protocol was not available in the reviewed literature, the following conditions are based on published pharmacokinetic studies of 2-HOBA and general LC-MS/MS practices.[1][4]
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Internal Standard | [²H₄]-2-HOBA[1] |
3. Mass Spectrometry Parameters (Representative)
Multiple Reaction Monitoring (MRM) is used for quantification. The following are hypothetical, yet plausible, MRM transitions for 2-HOBA and its primary metabolite, salicylic acid. These would need to be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Hydroxybenzylamine | 124.1 | 107.1 |
| Salicylic Acid | 137.0 | 93.0 |
| [²H₄]-2-HOBA (IS) | 128.1 | 111.1 |
digraph "LC_MS_MS_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];start [shape=ellipse, label="Start", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="1. Sample Preparation\n(Protein Precipitation)"]; hplc [label="2. HPLC Separation"]; ms [label="3. Mass Spectrometry\n(ESI, Positive Ion Mode)"]; mrm [label="4. MRM Detection\n(Quantification)"]; data [label="5. Data Analysis"]; end [shape=ellipse, label="End", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> sample_prep -> hplc -> ms -> mrm -> data -> end; }
Figure 3. General LC-MS/MS workflow.
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method. A pharmacokinetic study reported a limit of detection of 5 ng/mL for 2-HOBA in plasma.[5]
| Parameter | Acceptance Criteria | Reported/Representative Value |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Precision (%RSD) | < 15% (LLoQ < 20%) | < 15% |
| Accuracy (%RE) | ± 15% (LLoQ ± 20%) | ± 15% |
| Recovery (%) | Consistent and reproducible | > 80% |
| Matrix Effect | Within acceptable limits | Monitored |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL[5] |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of 2-Hydroxybenzylamine will depend on the specific requirements of the study, including the biological matrix, expected concentration range, and the need for sensitivity and selectivity. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust analytical methods for 2-HOBA, facilitating further investigation into its therapeutic potential.
References
- 1. First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of salicylic acid and salicylamide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-(Aminomethyl)phenol Derivatives for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-(aminomethyl)phenol derivatives, a class of compounds with significant therapeutic potential owing to their diverse biological activities. This document outlines key synthetic methodologies, summarizes efficacy data, and illustrates the signaling pathways through which these derivatives exert their effects.
Introduction
This compound derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anti-ferroptotic properties.[1][2][3] The strategic modification of the parent this compound structure allows for the fine-tuning of its pharmacological profile, leading to the development of derivatives with enhanced efficacy and target specificity. This document serves as a comprehensive guide for researchers engaged in the synthesis and evaluation of these promising therapeutic agents.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the quantitative data for the biological activities of various this compound derivatives, facilitating a comparative analysis of their efficacy.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Derivative Type | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 4a | Azomethine reduced to aminomethyl phenol | Bacillus subtilis | 100 | - | [4] |
| Micrococcus luteus | 100 | - | [4] | ||
| Salmonella typhi | 100 | - | [4] | ||
| Candida albicans | 100 | - | [4] | ||
| 1b (2-allyl thymol) | Allyl derivative of a phenol (thymol) | Staphylococcus epidermidis | - | 79.00% growth reduction | [5] |
| Pseudomonas aeruginosa | - | 77.93% growth reduction | [5] | ||
| 3a (Eugenol) | Parent Phenol | Staphylococcus epidermidis | - | 79.76% growth reduction | [5] |
Table 2: Anti-ferroptotic Activity of 2-amino-6-methyl-phenol Derivatives
| Compound | EC50 (nM) for inhibition of RSL3-induced ferroptosis | Reference |
| Derivative Series | 25 - 207 | [3] |
| 13 | Potent inhibitor (specific value not stated) | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives via two common and effective methods: the Mannich reaction and Palladium-Catalyzed C-H Acetoxylation.
Protocol 1: Synthesis of this compound Derivatives via Mannich Reaction
This protocol describes the synthesis of aminomethylated phenols through a one-pot, three-component Mannich reaction.[2][6][7][8]
Materials:
-
Substituted phenol (1.0 eq)
-
Secondary amine (e.g., piperidine, morpholine, etc.) (1.0 eq)
-
Formaldehyde (37% aqueous solution) (1.1 eq)
-
Ethanol
-
Hydrochloric acid (if isolation as hydrochloride salt is desired)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in ethanol in a round-bottom flask, add the secondary amine (1.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add formaldehyde solution (1.1 eq) dropwise to the stirring mixture.
-
Continue stirring at room temperature for 24-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
For isolation of the free base: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
For isolation of the hydrochloride salt: Dissolve the crude product in a minimal amount of ethanol and add a solution of hydrochloric acid in diethyl ether. The hydrochloride salt will precipitate. Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed C-H Acetoxylation for the Synthesis of 2-Aminophenol Derivatives
This protocol details a palladium-catalyzed method for the synthesis of 2-aminophenol derivatives from anilines, which can be precursors to this compound derivatives.[3][9][10]
Materials:
-
Aniline derivative (1.0 eq)
-
5-nitropyrimidine (as directing group)
-
Pd(OAc)₂ (10 mol %)
-
PhI(OAc)₂ (1.5 eq)
-
Acetic acid (HOAc)
-
Acetic anhydride (Ac₂O)
-
Schlenk tube
-
Magnetic stirrer and hotplate
Procedure:
-
Installation of the directing group: React the aniline derivative with 5-nitropyrimidine under appropriate conditions to install the directing group.
-
In a Schlenk tube under an inert atmosphere, combine the N-(5-nitropyrimidin-2-yl)aniline derivative (1.0 eq), Pd(OAc)₂ (10 mol %), and PhI(OAc)₂ (1.5 eq).
-
Add a 1:1 mixture of acetic acid and acetic anhydride as the solvent.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Removal of the directing group: The 5-nitropyrimidine directing group can be readily removed under mild conditions to yield the 2-acetoxyaniline derivative.
-
Subsequent hydrolysis of the acetate group and reduction of a suitable precursor (e.g., a nitrile or amide) at the ortho position can yield the desired this compound derivative.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are attributed to their interaction with various cellular signaling pathways.
Antioxidant and Anti-ferroptotic Signaling Pathway
Phenolic compounds, including this compound derivatives, are known for their antioxidant properties. They can directly scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in cellular defense against oxidative stress.[11][12][13] A key pathway influenced by some of these derivatives is the ferroptosis pathway, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[3][14][15][16][17][18]
-
Mechanism: Certain this compound derivatives can inhibit ferroptosis by preventing the accumulation of lipid peroxides.[3] This can occur through the activation of antioxidant systems, such as the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.[14]
Caption: Antioxidant and Anti-ferroptotic mechanism.
Antimicrobial Mechanism of Action
The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cellular structures and functions.[5][19][20]
-
Mechanism: this compound derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[5][19] They may also inhibit essential microbial enzymes or interfere with nucleic acid synthesis. The hydrophobicity of the derivatives plays a crucial role in their ability to partition into the lipid bilayer of the cell membrane.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. bch.ro [bch.ro]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mannich Reaction [organic-chemistry.org]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 13. mdpi.com [mdpi.com]
- 14. Can Polyphenols Inhibit Ferroptosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. antbioinc.com [antbioinc.com]
- 17. resources.biomol.com [resources.biomol.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 2-(Aminomethyl)phenol Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)phenol is a chemical compound that can be formed from the metabolism of various pharmaceutical and environmental compounds. Due to its reactive nature, it has the potential to form covalent adducts with biological macromolecules such as DNA and proteins. The formation of these adducts can have significant toxicological implications, including the initiation of carcinogenesis and organ toxicity. Therefore, sensitive and specific analytical methods are crucial for the detection and quantification of this compound adducts in biological matrices to assess exposure and understand potential health risks.
These application notes provide an overview of the analytical techniques and detailed protocols for the detection and quantification of this compound adducts. The primary methods covered are High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity for both DNA and protein adducts. Additionally, a general protocol for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as a potential high-throughput screening method.
Metabolic Activation and Adduct Formation
This compound can undergo metabolic activation, primarily through oxidation, to form a reactive quinone methide intermediate. This electrophilic species can then react with nucleophilic sites on proteins (e.g., cysteine, histidine, lysine residues) and DNA (e.g., guanine and adenine bases) to form stable covalent adducts. The formation of these adducts can disrupt normal cellular function and lead to adverse biological effects.
Caption: Metabolic activation of this compound to a reactive intermediate and subsequent formation of protein and DNA adducts.
Analytical Techniques
The primary analytical method for the sensitive and specific detection of this compound adducts is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation of the adducts from complex biological matrices and their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns. For higher throughput screening, immunoassays like ELISA can be developed, though they may offer lower specificity compared to LC-MS/MS.
Quantitative Data Summary
| Analyte Type | Matrix | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Aromatic Amine-DNA Adducts | Human White Blood Cells | UPLC-MS/MS | ~1.45 fmol | ~0.15 adducts / 10⁸ nucleotides | 88.9 ± 2.8% | [1] |
| Phenolic Compound Metabolites | Biological Fluids | LC-MS | - | - | Varies significantly based on metabolite | [2] |
| Aromatic Amine-DNA Adducts | Human Mammary Tissue | LC-ESI/MS/MS | < 3 adducts / 10⁹ nucleotides | < 3 adducts / 10⁹ nucleotides | Within 14% of target | [3] |
| Etheno-DNA Adducts | Human White Blood Cells | UPLC-MS/MS | ~1.27 fmol | - | 95.7 ± 3.7% | [1] |
Note: The values presented are for structurally related compounds and should be considered as estimates for this compound adducts. Method-specific validation is required for accurate quantification.
Experimental Protocols
Protocol 1: Quantification of this compound-Protein Adducts by LC-MS/MS
This protocol outlines a general procedure for the detection of this compound adducts to proteins, such as human serum albumin or hemoglobin, from in vitro incubations or in vivo samples.
1. Sample Preparation (from Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold acetone or acetonitrile.
-
Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully discard the supernatant.
-
Washing: Wash the protein pellet twice with 500 µL of cold methanol, vortexing and centrifuging as above.
-
Drying: Dry the protein pellet under a gentle stream of nitrogen.
-
Proteolysis: Reconstitute the pellet in 100 µL of 50 mM ammonium bicarbonate buffer (pH 8.0) containing a suitable protease (e.g., trypsin, pronase) and incubate at 37°C overnight. The goal is to digest the protein into smaller peptides, releasing the adducted amino acid or a small peptide containing it.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the expected adduct).
-
Solid-Phase Extraction (SPE): Clean up the digest using a C18 SPE cartridge to remove salts and other interferences. Elute the adducted peptides with methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the adduct of interest from other components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
-
MRM Transitions: For a triple quadrupole instrument, specific Multiple Reaction Monitoring (MRM) transitions for the parent ion (the adducted peptide) and a characteristic fragment ion should be determined using a synthesized standard. For high-resolution MS, the accurate mass of the adducted peptide is monitored.
Caption: A generalized workflow for the analysis of this compound protein adducts using LC-MS/MS.
Protocol 2: Quantification of this compound-DNA Adducts by UPLC-MS/MS
This protocol describes a general method for the analysis of this compound-DNA adducts from isolated DNA.
1. DNA Isolation and Hydrolysis:
-
DNA Isolation: Isolate DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction. Ensure high purity of the DNA.
-
DNA Quantification: Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Hydrolysis: To 50 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. This typically includes DNase I, nuclease P1, and alkaline phosphatase. Incubate at 37°C for 2-4 hours.[4]
-
Internal Standard: Add a stable isotope-labeled internal standard of the expected DNA adduct.
-
Sample Cleanup: Remove proteins and enzymes by ultrafiltration or solid-phase extraction.
2. UPLC-MS/MS Analysis:
-
UPLC System: An ultra-performance liquid chromatography system for high-resolution separation.
-
Column: A C18 or HSS T3 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient to separate the modified nucleosides from the much more abundant unmodified nucleosides.
-
Flow Rate: 0.3-0.4 mL/min.
-
Mass Spectrometer: A sensitive triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive ESI mode.
-
MRM Transitions: Monitor the transition from the protonated molecular ion of the adducted deoxynucleoside to the protonated base.
Caption: A typical workflow for the detection and quantification of this compound DNA adducts by UPLC-MS/MS.
Protocol 3: Development of an Indirect Competitive ELISA for this compound Adducts
This protocol provides a general framework for developing an indirect competitive ELISA. This type of assay is suitable for detecting small molecules like this compound adducted to a carrier protein.
1. Reagent Preparation:
-
Antigen Synthesis: Synthesize a this compound-protein conjugate (e.g., with Keyhole Limpet Hemocyanin, KLH, for immunization, and with a different carrier like Bovine Serum Albumin, BSA, for the assay plate coating).
-
Antibody Production: Produce polyclonal or monoclonal antibodies against the this compound-KLH conjugate in a suitable animal model (e.g., rabbit, mouse).
-
Coating Antigen: Prepare the this compound-BSA conjugate for coating the ELISA plate.
2. ELISA Protocol:
-
Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites on the plate by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate or tubes, pre-incubate the primary antibody with either the standard (known concentrations of this compound adduct) or the samples for 30 minutes.
-
Incubation: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal is inversely proportional to the amount of this compound adduct in the sample.
Caption: Schematic representation of the competitive binding principle in an indirect ELISA for the detection of this compound adducts.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound adducts. LC-MS/MS offers the highest degree of sensitivity and specificity, making it the gold standard for confirmation and accurate quantification. While specific protocols for this compound are not widely published, the provided generalized protocols for related compounds serve as an excellent starting point for method development. Immunoassays, once developed and validated, can be a valuable tool for high-throughput screening of a large number of samples. The choice of method will depend on the specific research question, the required sensitivity, and the available instrumentation.
References
- 1. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-HOBA in Mitigating Myocardial Infarction-Induced Cardiac Remodeling and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI) triggers a cascade of detrimental events, leading to adverse cardiac remodeling and heart failure. A key contributor to this pathology is the surge of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and subsequent damage to cellular components. Emerging research has identified 2-hydroxybenzylamine (2-HOBA), a potent scavenger of reactive dicarbonyls, as a promising therapeutic agent to counteract these effects. This document provides detailed application notes and experimental protocols for investigating the efficacy of 2-HOBA in a preclinical model of MI-induced cardiac remodeling and oxidative stress.
Mechanism of Action
2-HOBA is a naturally occurring compound found in buckwheat that selectively scavenges reactive dicarbonyls, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1][2] These highly reactive species are byproducts of lipid peroxidation, a hallmark of oxidative stress, and they readily form adducts with proteins, lipids, and DNA, leading to cellular dysfunction, inflammation, and apoptosis.[3] By neutralizing IsoLGs and MDA, 2-HOBA mitigates the downstream damaging effects of oxidative stress without interfering with the essential signaling functions of ROS.[1][2] In the context of myocardial infarction, this scavenging activity has been shown to reduce infarct size, preserve cardiac function, and attenuate adverse remodeling.[4]
Data Presentation
The following tables summarize the quantitative data from a preclinical study investigating the effects of 2-HOBA on cardiac function and oxidative stress markers in a mouse model of myocardial infarction.[4]
Table 1: Echocardiographic Assessment of Cardiac Function Post-MI
| Parameter | Sham | MI + Vehicle | MI + 2-HOBA |
| Ejection Fraction (%) | 75.1 ± 2.3 | 35.2 ± 3.1 | 55.4 ± 4.2 |
| Fractional Shortening (%) | 40.3 ± 1.8 | 18.1 ± 2.5 | 28.7 ± 3.1 |
| LV End-Diastolic Diameter (mm) | 3.8 ± 0.1 | 5.2 ± 0.2 | 4.5 ± 0.2 |
| LV End-Systolic Diameter (mm) | 2.3 ± 0.1 | 4.3 ± 0.2 | 3.2 ± 0.2 |
Table 2: Markers of Cardiac Remodeling and Oxidative Stress Post-MI
| Parameter | Sham | MI + Vehicle | MI + 2-HOBA |
| Infarct Size (%) | N/A | 42.1 ± 3.5 | 25.3 ± 2.8 |
| Collagen Deposition (Fibrosis, %) | 2.1 ± 0.5 | 18.7 ± 2.1 | 9.8 ± 1.5 |
| Apoptotic Cardiomyocytes (%) | <1 | 15.2 ± 1.8 | 6.5 ± 1.2 |
| Malondialdehyde (MDA, nmol/mg protein) | 1.2 ± 0.2 | 3.8 ± 0.4 | 1.9 ± 0.3 |
| Superoxide Dismutase 1 (SOD1, relative expression) | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.1 |
| Catalase (relative expression) | 1.0 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.1 |
Experimental Protocols
Murine Model of Myocardial Infarction (Permanent Ligation of LAD)
This protocol describes the induction of myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.[5][6][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane
-
Surgical instruments: forceps, scissors, needle holder, retractors
-
Suture: 8-0 silk suture
-
Ventilator
-
Heating pad
-
Disinfectant (e.g., povidone-iodine, 70% ethanol)
Procedure:
-
Anesthetize the mouse with isoflurane (3% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a ventilator.
-
Shave the left thoracic area and disinfect the surgical site.
-
Make a small incision in the skin and underlying muscle between the third and fourth ribs to expose the heart.
-
Use retractors to gently open the thoracic cavity.
-
Carefully remove the pericardium to visualize the LAD artery.
-
Pass an 8-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.
-
Remove the retractors and close the chest wall in layers.
-
Suture the skin incision.
-
Gradually wean the mouse from the ventilator and allow it to recover on a heating pad.
-
Provide post-operative analgesia as required.
2-HOBA Administration
Materials:
-
2-HOBA
-
Vehicle (e.g., saline or drinking water)
Procedure:
-
2-HOBA can be administered via oral gavage or by dissolving it in the drinking water.[8]
-
For oral gavage, a typical dose is 50-100 mg/kg body weight per day, starting immediately after MI surgery.
-
If administering in drinking water, a concentration of 1 g/L can be used.[9]
-
The treatment should continue for the desired duration of the study (e.g., 28 days for remodeling assessment).
Assessment of Cardiac Function by Echocardiography
This protocol outlines the non-invasive assessment of cardiac function in mice using echocardiography.[1][10][11]
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia: Isoflurane
-
Heating platform with ECG electrodes
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse with isoflurane (1.5-2%).
-
Place the mouse on the heated platform and monitor heart rate and body temperature.
-
Apply ultrasound gel to the depilated chest area.
-
Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.
-
Measure the following parameters from the M-mode images at the level of the papillary muscles:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
-
Calculate the following functional parameters:
-
Ejection Fraction (EF%)
-
Fractional Shortening (FS%)
-
Histological Assessment of Cardiac Remodeling
a. Masson's Trichrome Staining for Fibrosis
This protocol is for the visualization of collagen deposition (fibrosis) in cardiac tissue sections.[4][12][13]
Materials:
-
Paraffin-embedded heart sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin
-
Phosphomolybdic-phosphotungstic acid
-
Aniline blue
-
1% Acetic acid
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Stain nuclei with Weigert's hematoxylin for 10 minutes.
-
Stain cytoplasm and muscle with Biebrich scarlet-acid fuchsin for 10-15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Counterstain collagen with aniline blue for 5-10 minutes.
-
Differentiate in 1% acetic acid for 2-5 minutes.
-
Dehydrate and mount the sections.
-
Results: Collagen fibers will be stained blue, nuclei will be black, and the myocardium will be red.
b. TUNEL Assay for Apoptosis
This protocol detects DNA fragmentation associated with apoptosis in cardiac tissue.[14][15][16]
Materials:
-
Paraffin-embedded heart sections (5 µm)
-
In situ cell death detection kit (e.g., Roche)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (for nuclear counterstaining)
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by incubating with Proteinase K.
-
Permeabilize the sections.
-
Incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope.
-
Results: Apoptotic nuclei will be fluorescently labeled (e.g., green), while all nuclei will be stained blue with DAPI.
Measurement of Oxidative Stress Markers
a. Malondialdehyde (MDA) Assay
This assay quantifies the level of MDA, a marker of lipid peroxidation, in heart tissue homogenates.[17][18][19]
Materials:
-
Heart tissue
-
Lysis buffer (e.g., RIPA buffer)
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or microplate reader
Procedure:
-
Homogenize heart tissue in lysis buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge and collect the protein-free supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve.
b. Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme, in heart tissue homogenates.[20][21][22]
Materials:
-
Heart tissue
-
Homogenization buffer
-
Commercial SOD assay kit (e.g., utilizing WST-1 or similar)
-
Microplate reader
Procedure:
-
Homogenize heart tissue in the appropriate buffer on ice.
-
Centrifuge and collect the supernatant.
-
Follow the manufacturer's instructions for the specific SOD assay kit. This typically involves the generation of superoxide radicals and measuring the inhibition of a colorimetric reaction by the SOD in the sample.
-
Read the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate the SOD activity based on the provided standards.
c. Catalase Activity Assay
This assay determines the activity of catalase, another important antioxidant enzyme, in heart tissue homogenates.[23][24][25]
Materials:
-
Heart tissue
-
Homogenization buffer
-
Hydrogen peroxide (H₂O₂)
-
Reagents for detecting H₂O₂ (e.g., ammonium molybdate or a commercial kit)
-
Spectrophotometer or microplate reader
Procedure:
-
Homogenize heart tissue in buffer on ice.
-
Centrifuge and collect the supernatant.
-
Incubate a known amount of the supernatant with a known concentration of H₂O₂.
-
Stop the reaction after a specific time.
-
Measure the amount of remaining H₂O₂ using a suitable detection method (e.g., by reacting with ammonium molybdate and measuring absorbance at 405 nm).
-
The catalase activity is inversely proportional to the amount of remaining H₂O₂.
Visualizations
Caption: Experimental workflow for evaluating 2-HOBA's effects.
Caption: 2-HOBA's mechanism in cardiac protection.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. 2-HOBA Could Prevent Atherosclerosis Where Statins Fail [discoveries.vanderbilthealth.com]
- 3. 2-Hydroxybenzylamine (2-HOBA) to prevent early recurrence of atrial fibrillation after catheter ablation: protocol for a randomized controlled trial including detection of AF using a wearable device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Murine Myocardial Infarction Model using Permanent Ligation of Left Anterior Descending Coronary Artery [app.jove.com]
- 6. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LAD-Ligation: A Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 11. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 13. med.emory.edu [med.emory.edu]
- 14. 2.4. TUNEL Assay in Heart Tissue [bio-protocol.org]
- 15. TUNEL assay [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Determination of Cardiac Tissue Malondialdehyde (MDA) Contents [bio-protocol.org]
- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 19. Lipid Peroxidation (MDA) Assay Kit (Colorimetric) (ab233471) | Abcam [abcam.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Determination of Superoxide Dismutase (SOD) Activities in the Cardiac Tissues [bio-protocol.org]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. Determination of Catalase (CAT) Activity in the Cardiac Tissue [bio-protocol.org]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(Aminomethyl)phenol Solubilization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the aqueous solubility of 2-(Aminomethyl)phenol (also known as 2-Hydroxybenzylamine or 2-HOBA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving well in neutral water?
A1: this compound has a chemical structure containing both a weakly acidic phenol group and a weakly basic aminomethyl group.[1] This amphoteric nature, combined with its stable crystalline structure, can limit its solubility in neutral water (pH ≈ 7). The molecule facilitates intramolecular hydrogen bonding, which can also contribute to lower aqueous solubility.[1] At neutral pH, the compound exists predominantly in its less soluble zwitterionic or neutral form.
Q2: How does pH impact the solubility of this compound?
A2: pH is the most critical factor for solubilizing this compound. As an amphoteric molecule, its charge state—and therefore its solubility—is highly dependent on the pH of the aqueous solution.
-
In acidic conditions (pH < 8): The basic aminomethyl group (-CH₂NH₂) becomes protonated to form a cationic salt (-CH₂NH₃⁺). This charged species is significantly more soluble in water.
-
In alkaline conditions (pH > 10): The acidic phenolic group (-OH) deprotonates to form an anionic phenoxide ion (-O⁻). This charged species is also much more soluble in water.
-
Near its isoelectric point: The compound is least soluble at the pH where the net charge is zero.
Q3: What is the recommended pH for dissolving this compound?
A3: To achieve maximum aqueous solubility, the pH of the solution should be adjusted to be at least 1.5-2 units away from the compound's pKa values.
-
For acidic dissolution: Adjust the pH to < 6.5 . This ensures the aminomethyl group is fully protonated.
-
For alkaline dissolution: Adjust the pH to > 11.5 . This ensures the phenolic group is fully deprotonated.
For many phenolic compounds, solubility is highest at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.[2]
Q4: I cannot alter the pH for my experiment. Can I use co-solvents?
A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[3][4] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to dissolve a hydrophobic solute. This method is particularly useful for preparing stock solutions that can be further diluted into your aqueous experimental medium.
Commonly used co-solvents include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (e.g., PEG 300, PEG 400)
-
Dimethyl Sulfoxide (DMSO)
Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and increase as needed. Be aware that high concentrations of organic solvents may impact your experimental system.
Q5: Is salt formation a viable strategy for improving the solubility of this compound?
A5: Absolutely. Converting the parent molecule into a salt is a highly effective method for increasing aqueous solubility and is a common strategy in drug development.[5] A recent study demonstrated that forming salts of this compound with coformers like succinic acid, p-aminobenzoic acid, and p-nitrophenol significantly improved its apparent aqueous solubility.[5][6] For laboratory preparations, creating a salt in situ by adding a strong acid (like HCl) to protonate the amine is the most direct application of this principle.
Data & Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [1][7] |
| Molecular Weight | 123.15 g/mol | [1][7] |
| Melting Point | 126–130°C | [1] |
| pKₐ₁ (Aminomethyl Group) | ~8.63 (Predicted) | |
| pKₐ₂ (Phenolic Group) | ~9.97 (Estimated from 2-Aminophenol) | |
| Appearance | White to brown solid/powder | [7] |
Experimental Workflows & Protocols
Protocol 1: Solubilization via pH Adjustment (Acidic Method)
This protocol describes the preparation of a 10 mg/mL stock solution in an acidic buffer.
-
Materials & Equipment:
-
This compound powder
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh 100 mg of this compound and place it into a beaker with a magnetic stir bar.
-
Add approximately 8 mL of deionized water. The powder will likely remain as a suspension.
-
Begin stirring the suspension.
-
Slowly add 1 M HCl dropwise to the suspension. Monitor the pH of the solution.
-
Continue adding HCl until the this compound powder completely dissolves. The solution should become clear.
-
Confirm that the final pH is below 6.5.
-
Transfer the clear solution to a 10 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.
-
Bring the final volume to 10 mL with deionized water.
-
The final concentration is 10 mg/mL. Store appropriately.
-
Protocol 2: Solubilization via Co-solvent Method
This protocol describes the preparation of a 25 mg/mL stock solution using DMSO and a common formulation vehicle.
-
Materials & Equipment:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Deionized water
-
Vortex mixer or sonicator
-
-
Procedure:
-
Weigh 25 mg of this compound into a microcentrifuge tube or small vial.
-
Add 100 µL of DMSO to the vial.
-
Vortex or sonicate the mixture until the powder is completely dissolved.
-
Optional (for in vivo formulation): To create a 1 mL working solution, add 400 µL of PEG300 and mix until the solution is clear. Then, add 50 µL of Tween 80 and mix. Finally, add 450 µL of deionized water to bring the total volume to 1 mL. Use this solution immediately.
-
Mechanism of pH-Dependent Solubility
References
- 1. This compound (50312-64-6) for sale [vulcanchem.com]
- 2. 2-Hydroxybenzylamine | TargetMol [targetmol.com]
- 3. Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxybenzylamine | 932-30-9 [chemicalbook.com]
- 6. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Stability of 2-Hydroxybenzylamine in Solution
Welcome to the technical support center for 2-Hydroxybenzylamine (2-HOBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 2-Hydroxybenzylamine in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2-Hydroxybenzylamine in solution?
A1: The stability of 2-Hydroxybenzylamine (2-HOBA) in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Due to its chemical structure, featuring both a phenolic hydroxyl group and a benzylamine moiety, 2-HOBA is susceptible to oxidative degradation. Its primary metabolite has been identified as salicylic acid, likely formed through an amine oxidase biotransformation pathway.[1][2] Aqueous solutions of 2-HOBA are not recommended for storage for more than one day, highlighting its limited stability in aqueous environments.
Q2: What are the recommended storage conditions for 2-Hydroxybenzylamine?
A2: For long-term storage, solid 2-Hydroxybenzylamine should be stored at -20°C, where it is stable for at least three years.[3] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to a year.[3] It is crucial to avoid repeated freeze-thaw cycles. Aqueous solutions should be freshly prepared and used promptly, as storage for more than 24 hours is not recommended due to potential degradation.[3]
Q3: How can I improve the solubility and stability of 2-Hydroxybenzylamine in my experiments?
A3: To improve aqueous solubility and stability, consider the following approaches:
-
Co-solvents: For aqueous buffers, it is recommended to first dissolve 2-HOBA in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice.[3]
-
Salt Formation: Research has shown that forming salts of 2-HOBA can significantly improve both its aqueous solubility and thermal stability.[4][5] An accelerated stability test of several 2-HOBA salts demonstrated excellent stability for 4 weeks at 40°C and 75% relative humidity.[4][5]
Q4: What are the known degradation pathways and products of 2-Hydroxybenzylamine?
A4: The primary known degradation pathway of 2-Hydroxybenzylamine involves the oxidation of the aminomethyl group, leading to the formation of salicylic acid.[1][2] As a potent scavenger of reactive dicarbonyl electrophiles, the amine and phenol groups of 2-HOBA are inherently reactive and susceptible to oxidation.[6][7][8] Further degradation products may arise from the oxidation of the phenol group, though specific structures are not well-documented in publicly available literature. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are necessary to fully characterize the degradation profile.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of 2-HOBA in aqueous buffer | Low aqueous solubility of 2-HOBA. | 1. Prepare a concentrated stock solution in DMSO. 2. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing. 3. Do not exceed the recommended final concentration in the DMSO/buffer mixture. For a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[3] |
| Loss of 2-HOBA activity or concentration over a short period in solution | Degradation of 2-HOBA in aqueous solution. | 1. Prepare fresh aqueous solutions of 2-HOBA for each experiment. 2. If storage is unavoidable, prepare aliquots of a stock solution in a suitable organic solvent (e.g., DMSO) and store at -80°C. Thaw only the required amount for each experiment.[3] 3. Protect solutions from light and elevated temperatures. |
| Inconsistent experimental results | Instability of 2-HOBA under experimental conditions. | 1. Ensure the pH of your experimental medium is within a stable range for 2-HOBA. Although a specific pH-rate profile is not readily available, neutral to slightly acidic conditions are generally preferred for phenolic compounds to minimize oxidation. 2. Minimize the exposure of your 2-HOBA solutions to ambient light. Use amber vials or cover containers with aluminum foil. 3. Control the temperature of your experiments, as elevated temperatures can accelerate degradation. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. 2. Use a stability-indicating HPLC method that can resolve the parent 2-HOBA peak from all potential degradation products.[12][13][14] 3. Characterize the unknown peaks using LC-MS to identify the degradation products. |
Experimental Protocols
Protocol for Forced Degradation Study of 2-Hydroxybenzylamine
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][15]
1. Preparation of Stock Solution: Prepare a stock solution of 2-Hydroxybenzylamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid 2-Hydroxybenzylamine at 105°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like HPLC with UV or MS detection. The goal is to achieve a 5-20% degradation of the active substance.[10]
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for 2-Hydroxybenzylamine.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it over the run time. A suggested starting point is 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maxima of 2-Hydroxybenzylamine (approximately 276 nm).[3]
-
Column Temperature: 30°C.
2. Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase to an appropriate concentration for HPLC analysis.
3. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[14][17]
Visualizations
Caption: Potential degradation pathway of 2-Hydroxybenzylamine.
Caption: Workflow for a forced degradation study.
References
- 1. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH [mdpi.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. scispace.com [scispace.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. scribd.com [scribd.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ajpaonline.com [ajpaonline.com]
Technical Support Center: Synthesis and Characterization of 2-HOBA Salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-hydroxybenzylamine (2-HOBA) salts. The information provided is intended to facilitate better handling, synthesis, and characterization of these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of 2-HOBA salts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Crystal Formation of 2-HOBA Salt | 1. Solvent system is not optimal: The salt may be too soluble in the chosen solvent. 2. Supersaturation has not been reached: The solution may be too dilute. 3. Cooling rate is too rapid: This can lead to the formation of an oil or amorphous solid instead of crystals. 4. Presence of impurities: Impurities can inhibit crystal nucleation and growth. | 1. Solvent selection: If the salt is too soluble, try adding an anti-solvent (a solvent in which the salt is poorly soluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[1] 2. Concentration: If the solution is clear and no crystals form upon cooling, try evaporating some of the solvent to increase the concentration and then cool again.[1] 3. Controlled cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or cold bath. Avoid placing the hot solution directly into an ice bath. 4. Purification: If impurities are suspected, consider purifying the starting 2-HOBA or the salt-forming acid. Charcoal treatment of the hot solution can sometimes remove colored impurities.[1] 5. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the desired salt can also initiate crystallization.[1] |
| Formation of an Oil or Gummy Precipitate | 1. Salt is "oiling out": The salt's melting point may be lower than the temperature of the crystallization solution. 2. Rapid precipitation: The salt is crashing out of solution too quickly. | 1. Re-dissolve and adjust solvent: Reheat the mixture to dissolve the oil. Add a small amount of a solvent in which the salt is more soluble, then cool slowly.[1] 2. Use a different solvent system: A solvent system with a lower boiling point or one that provides a slower, more controlled crystallization may be necessary. |
| Low Yield of 2-HOBA Salt | 1. Incomplete reaction: The acid-base reaction may not have gone to completion. 2. Loss of product during workup: The salt may have some solubility in the washing solvent. 3. Using too much solvent: This will result in a significant amount of the salt remaining in the mother liquor.[1] | 1. Ensure stoichiometric amounts: Use precise molar equivalents of 2-HOBA and the corresponding acid. 2. Minimize washing volume: Wash the filtered crystals with a minimal amount of a cold, appropriate solvent. 3. Optimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the reactants. After filtration, the mother liquor can be concentrated to obtain a second crop of crystals.[1] |
| Hygroscopic or Unstable Salt | 1. Inherent property of the salt: Some salts are naturally hygroscopic. 2. Residual solvent: Trapped solvent can contribute to instability. 3. Decomposition of the free base: 2-HOBA itself has limited thermal stability. | 1. Proper storage: Store the salt in a desiccator over a suitable drying agent. 2. Thorough drying: Dry the salt under vacuum at an appropriate temperature to remove any residual solvent. 3. Salt screening: If instability is a persistent issue, consider synthesizing different salts. Salts of 2-HOBA with succinic acid and p-aminobenzoic acid have shown good stability.[2] |
Frequently Asked Questions (FAQs)
Q1: Why should I convert 2-HOBA to a salt?
A1: The primary reasons for converting 2-HOBA to a salt are to improve its physicochemical properties. Specifically, salt formation can lead to increased aqueous solubility and enhanced thermal stability compared to the free base.[2]
Q2: Which 2-HOBA salt has the best solubility?
A2: Among the reported salts, those formed with succinic acid, p-aminobenzoic acid, and p-nitrophenol have demonstrated higher apparent aqueous solubility than 2-HOBA free base.[2]
Q3: What methods can be used to synthesize 2-HOBA salts?
A3: Common methods for synthesizing 2-HOBA salts include liquid-assisted grinding (LAG) and solution-based crystallization. LAG is a screening method where 2-HOBA and a coformer are ground together with a small amount of solvent.[2] Solution-based methods involve dissolving 2-HOBA and the acid in a suitable solvent, allowing the salt to crystallize upon cooling or evaporation.
Q4: How can I characterize the newly formed 2-HOBA salt?
A4: A variety of analytical techniques can be used for characterization. Powder X-ray Diffraction (PXRD) can confirm the formation of a new crystalline phase. Single-crystal X-ray diffraction provides detailed structural information. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the salt.[2]
Q5: Are 2-HOBA salts stable under storage?
A5: Many 2-HOBA salts exhibit excellent stability. For instance, several salts showed no degradation after being stored at 40°C and 75% relative humidity for four weeks.[2]
Data on Physicochemical Properties
The following table summarizes the decomposition temperatures of 2-HOBA and some of its salts.
| Compound | Decomposition Temperature (T_d) |
| 2-HOBA (free base) | 135.5 °C |
| 2-HOBA Succinate | 165.7 °C |
| 2-HOBA p-Aminobenzoate | 170.2 °C |
| 2-HOBA p-Nitrobenzoate | 195.8 °C |
| 2-HOBA o-Nitrobenzoate | 168.9 °C |
| 2-HOBA p-Toluate | 166.9 °C |
| 2-HOBA 2,3-Dihydroxybenzoate | 175.8 °C |
| 2-HOBA 3,4-Dihydroxybenzoate | 190.5 °C |
| 2-HOBA p-Nitrophenolate | 145.2 °C |
| 2-HOBA 5-Hydroxyisophthalate | 231.6 °C |
Data extracted from Zhang et al., 2022.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-HOBA Succinate via Solution Crystallization
Materials:
-
2-hydroxybenzylamine (2-HOBA)
-
Succinic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 1.0 mmol of 2-HOBA in 10 mL of an ethanol/water (1:1 v/v) solution with gentle heating.
-
In a separate container, dissolve 1.0 mmol of succinic acid in 5 mL of the same ethanol/water solvent system, also with gentle heating.
-
Combine the two solutions while warm and stir for 10 minutes.
-
Allow the resulting solution to cool slowly to room temperature.
-
If crystals do not form, place the solution in a refrigerator (4°C) overnight.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum at 40°C for 24 hours.
Protocol 2: Characterization of 2-HOBA Salts
Powder X-ray Diffraction (PXRD):
-
Gently grind the crystalline sample to a fine powder using a mortar and pestle.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 5-40° with a step size of 0.02°.
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the salt into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected melting/decomposition point at a heating rate of 10°C/min under a nitrogen atmosphere.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of 2-HOBA salts.
Caption: Troubleshooting decision tree for inducing crystallization of 2-HOBA salts.
References
Technical Support Center: Overcoming 2-(Aminomethyl)phenol Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of 2-(Aminomethyl)phenol in their cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, also known as 2-HOBA, is a small organic molecule.[1] In a research context, it is investigated for various biological activities. Its use in cell culture is likely related to studying its effects on cellular processes.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
pH of the Medium: The solubility of this compound is dependent on the pH of the solution. With a predicted acidic pKa of 8.32 and a basic pKa of 10.18, its ionization state, and therefore solubility, can change within the typical pH range of cell culture media (7.2-7.4).
-
Concentration: The concentration of this compound used may exceed its solubility limit in the specific cell culture medium.
-
Temperature: Temperature shifts, such as moving the medium from refrigeration to a 37°C incubator, can affect the solubility of media components and added compounds.
-
Interactions with Media Components: this compound, as a phenolic compound, could potentially interact with components in the culture medium, such as metal ions or proteins, leading to the formation of insoluble complexes.[2][3]
Q3: How can I prevent this compound from precipitating?
To prevent precipitation, consider the following strategies:
-
Optimize the Dissolution Method: Prepare a concentrated stock solution in a suitable solvent like DMSO before diluting it into the cell culture medium.
-
Adjusting the pH of the Stock Solution: Depending on the final concentration, a slight adjustment of the stock solution's pH might be necessary to maintain solubility upon dilution in the medium.
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).
-
Incremental Addition and Mixing: Add the stock solution to the medium slowly and with gentle agitation to ensure rapid and uniform dispersion.
Q4: Is the precipitate harmful to my cells?
Yes, precipitates in cell culture can be detrimental to cells. They can alter the effective concentration of the compound, and the particles themselves can cause cellular stress or interfere with cell attachment and growth.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.
Step 1: Observe and Document the Precipitation
-
When does the precipitation occur? (e.g., immediately upon addition, after incubation at 37°C)
-
What is the appearance of the precipitate? (e.g., crystalline, amorphous, cloudy)
-
What is the concentration of this compound being used?
-
What is the composition of your cell culture medium? (e.g., DMEM, RPMI-1640, presence of serum)
Step 2: Verify the Preparation of the Stock Solution
-
Ensure your this compound stock solution is fully dissolved and free of any visible particles.
-
If using a solvent like DMSO, ensure the final concentration in the cell culture medium does not exceed a level toxic to your cells (typically <0.5%).
Step 3: Perform a Solubility Test
Conduct a systematic solubility test to determine the solubility limit of this compound in your specific cell culture medium. A detailed protocol is provided below.
Step 4: Adjust Experimental Parameters
Based on the results of your solubility test, you may need to:
-
Lower the final concentration of this compound.
-
Modify the solvent for your stock solution.
-
Adjust the pH of your stock solution before adding it to the medium.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Predicted pKa (Strongest Acidic) | 8.32 | [4] |
| Predicted pKa (Strongest Basic) | 10.18 | [4] |
| Predicted Water Solubility | 41.2 mg/mL | [4] |
Experimental Protocol: Solubility Testing of this compound in Cell Culture Media
This protocol outlines a method to determine the solubility of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare a 100 mM stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations that bracket your intended experimental concentration (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).
-
Include a "vehicle control" tube containing only the highest volume of DMSO that is used in the dilutions.
-
-
Incubation:
-
Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2 hours, 24 hours).
-
-
Visual Inspection:
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
-
Microscopic Examination:
-
Pipette a small aliquot from each tube onto a microscope slide and examine under a microscope for the presence of crystals or amorphous precipitate.
-
-
Determine Solubility Limit:
-
The highest concentration that remains clear and free of precipitate is considered the solubility limit under these conditions.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Impact of this compound solubility on cellular interaction.
References
- 1. This compound | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Can apple antioxidants inhibit tumor cell proliferation? Generation of H(2)O(2) during interaction of phenolic compounds with cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: 2-Hydroxybenzylamine Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from 2-Hydroxybenzylamine (also known as 2-HOBA or salicylamine) in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is 2-Hydroxybenzylamine and why might it interfere with my colorimetric assay?
A1: 2-Hydroxybenzylamine is a compound containing both a primary amine and a phenolic hydroxyl group. These functional groups can interfere with common protein assays. The primary amine can react with reagents that target amino groups, while the phenolic hydroxyl group has reducing properties that can interfere with assays involving metal ion reduction, such as the Bicinchoninic Acid (BCA) assay.
Q2: Which colorimetric assays are most likely to be affected by 2-Hydroxybenzylamine?
A2: The Bicinchoninic Acid (BCA) assay is highly susceptible to interference from 2-Hydroxybenzylamine due to the reducing potential of its phenolic hydroxyl group, which can reduce Cu²⁺ to Cu¹⁺, a key step in the BCA assay color development. This leads to an overestimation of protein concentration. The Bradford assay may also be affected, as the primary amine group on 2-Hydroxybenzylamine could potentially interact with the Coomassie dye, although this interaction is generally weaker than the dye's affinity for specific amino acid residues like arginine.
Q3: At what concentration is 2-Hydroxybenzylamine likely to cause significant interference?
A3: The exact concentration at which 2-Hydroxybenzylamine causes significant interference has not been extensively documented. However, based on studies of similar compounds, interference can be expected at micromolar concentrations, particularly in the BCA assay. It is crucial to perform a control experiment with 2-Hydroxybenzylamine alone (at the concentration present in your sample) to determine the extent of its contribution to the assay signal.
Q4: How can I determine if 2-Hydroxybenzylamine is interfering with my assay?
A4: To check for interference, prepare a blank sample containing the same buffer and concentration of 2-Hydroxybenzylamine as your experimental samples, but without any protein. If this blank shows a significant absorbance reading, it indicates interference.
Troubleshooting Guides
Issue 1: Abnormally high protein concentration reading in a BCA assay.
Possible Cause: Interference from the phenolic hydroxyl group of 2-Hydroxybenzylamine reducing Cu²⁺ to Cu¹⁺.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample with the same concentration of 2-Hydroxybenzylamine as in your experimental samples but without the protein. A high absorbance in this control confirms interference.
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can reduce the concentration of 2-Hydroxybenzylamine to a non-interfering level.
-
Protein Precipitation: Use acetone or trichloroacetic acid (TCA) to precipitate the protein, separating it from the interfering 2-Hydroxybenzylamine.
-
Use a Reducing Agent-Compatible BCA Assay: These kits include reagents that minimize the effects of reducing agents.
Issue 2: Inconsistent or higher-than-expected readings in a Bradford assay.
Possible Cause: Interaction of the primary amine group of 2-Hydroxybenzylamine with the Coomassie dye.
Troubleshooting Steps:
-
Compound-Only Control: As with the BCA assay, a control sample with only 2-Hydroxybenzylamine will help quantify its contribution to the absorbance.
-
Check pH: Ensure the pH of your sample, including 2-Hydroxybenzylamine, does not significantly alter the acidic pH of the Bradford reagent, as this can affect the dye's absorbance spectrum.
-
Protein Precipitation: This method will effectively remove the small molecule 2-Hydroxybenzylamine.
Quantitative Data Summary
| Interfering Compound Class | Assay Affected | Mechanism of Interference | Typical Interfering Concentration | Reference |
| Phenolic Compounds (e.g., Flavonoids) | BCA | Reduction of Cu²⁺ to Cu¹⁺ | > 5 µM | [1] |
| Aromatic Amines (e.g., Catecholamines) | BCA | Reduction of Cu²⁺ to Cu¹⁺ | 1 nmol/2.1 ml assay volume | [2] |
| Primary Amines | Bradford | Interaction with Coomassie Dye | Varies | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetone
This protocol is effective for removing small, soluble compounds like 2-Hydroxybenzylamine from protein samples before performing a colorimetric assay.
-
Sample Preparation: Take 100 µL of your protein sample containing 2-Hydroxybenzylamine.
-
Precipitation: Add 400 µL of ice-cold acetone. Vortex briefly.
-
Incubation: Incubate the mixture at -20°C for 1 hour.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant which contains the interfering 2-Hydroxybenzylamine.
-
Pellet Washing: Add 200 µL of ice-cold acetone and gently wash the protein pellet.
-
Repeat Centrifugation: Centrifuge again at 14,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and allow the protein pellet to air dry for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your chosen colorimetric assay.
Protocol 2: Using a Reducing Agent-Compatible BCA Assay Kit
Follow the manufacturer's instructions for the specific kit you are using. A general workflow is provided below.
-
Reagent Preparation: Prepare the BCA working reagent and any compatibility reagents as per the kit protocol.
-
Standard Preparation: Prepare a series of protein standards (e.g., BSA) in the same buffer as your samples (excluding 2-Hydroxybenzylamine).
-
Sample Preparation: In separate tubes, add your protein sample containing 2-Hydroxybenzylamine.
-
Compatibility Reagent Addition: Add the compatibility reagent to your samples as instructed. This reagent chemically modifies reducing substances to prevent them from interfering with the assay.
-
Assay: Add the BCA working reagent to both standards and samples.
-
Incubation: Incubate at the recommended temperature and time.
-
Measurement: Read the absorbance at the specified wavelength (typically 562 nm).
-
Calculation: Determine the protein concentration of your samples from the standard curve.
Visualizations
Caption: Potential mechanisms of 2-Hydroxybenzylamine interference in colorimetric assays.
Caption: Troubleshooting workflow for addressing 2-Hydroxybenzylamine interference.
Caption: Experimental workflow for protein precipitation to remove 2-Hydroxybenzylamine.
References
- 1. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference of biogenic amines with the measurement of proteins using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradford protein assay - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results with 2-(Aminomethyl)phenol treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with 2-(Aminomethyl)phenol, also known as 2-Hydroxybenzylamine or 2-HOBA. The following information is designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable or no biological effect from my this compound treatment in cell culture?
Inconsistent biological effects are often traced back to issues with compound stability, solubility, or concentration. Here are several factors to investigate:
-
Compound Solubility: this compound has limited solubility in aqueous solutions. If your stock solution is not fully dissolved or if the compound precipitates upon dilution into culture media, the effective concentration will be lower and more variable than intended.
-
pH of Culture Media: Phenolic compounds can be unstable and degrade at neutral to high pH levels.[1][2][3] Standard cell culture media is typically buffered around pH 7.4, which may lead to gradual degradation of the compound over the course of a long experiment (e.g., >24 hours).
-
Compound Purity and Age: Ensure the purity of the this compound being used. Impurities from synthesis or degradation products from improper storage can lead to unexpected or diminished effects.
-
Adsorption to Plastics: Phenolic compounds can sometimes adsorb to the surfaces of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration available to the cells.
Q2: My quantitative analysis results (e.g., by HPLC or GC) for this compound are not reproducible. What should I check?
Erratic analytical results often stem from sample preparation, handling, or the analytical method itself.
-
Sample Degradation: this compound, like many phenols, can be sensitive to light and air.[4] Ensure samples are protected from light and processed promptly after collection. If storage is necessary, keep samples at low temperatures (-20°C or -80°C) in tightly sealed containers.
-
Inconsistent Extraction: If extracting the compound from a complex matrix (e.g., plasma, tissue), the efficiency of the extraction method can be a major source of variability. Ensure the pH and solvent composition are optimized and consistently applied.[5][6]
-
Chromatography Issues:
-
Column Health: Poor peak shape or shifting retention times can indicate a contaminated or degraded column.[7]
-
Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of phenolic compounds. Ensure the mobile phase is fresh and accurately prepared.[7]
-
Flow Rate Inconsistency: Fluctuations in the HPLC or GC flow rate can lead to variations in peak area and retention time.[8]
-
Q3: I'm observing unexpected cytotoxicity or off-target effects. What could be the cause?
While this compound is studied for its protective effects, unexpected toxicity can occur under certain conditions.
-
Degradation Products: If the compound has degraded due to improper storage or instability in the experimental medium, the resulting byproducts could be more toxic than the parent compound.
-
Pro-oxidant Activity: Under specific conditions, such as the presence of transition metal ions, some phenolic compounds can exhibit pro-oxidant rather than antioxidant activity, leading to increased reactive oxygen species (ROS) and cellular damage.[9]
-
High Concentrations: At very high concentrations, any compound can exhibit off-target effects or cytotoxicity. It is crucial to perform a dose-response curve to identify the optimal, non-toxic working concentration for your specific experimental system.
Q4: How should I prepare and store this compound solutions to ensure maximum consistency and stability?
Proper preparation and storage are critical for reproducible results.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable polar organic solvent such as DMSO or methanol, in which this compound is more soluble.[10]
-
Storage: Store the solid compound at 2-8°C under an inert gas like nitrogen or argon.[] Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect both solid and solution forms from light.
-
Handling: When diluting the stock solution into aqueous buffers or media, add the stock solution to the aqueous phase while vortexing to minimize precipitation. Visually inspect the final solution for any signs of precipitation before use.
Data & Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 2-Hydroxybenzylamine, 2-HOBA, Salicylamine | [12][13] |
| Molecular Formula | C₇H₉NO | [10][14] |
| Molecular Weight | 123.15 g/mol | [10][14] |
| Appearance | Beige to Brown Solid | [] |
| Melting Point | 126–130 °C | [10] |
| Solubility | Soluble in polar organic solvents (THF, methanol); Slightly soluble in Chloroform. | [10][] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition |
| Solid | 2–8 °C | Inert Gas (Argon or Nitrogen) | Protect from Light |
| Stock Solution (in Organic Solvent) | -20 °C or -80 °C | Tightly Sealed Vial | Protect from Light |
Diagrams and Workflows
Troubleshooting Workflow for Inconsistent Results
The following diagram provides a logical workflow to diagnose the source of inconsistent experimental outcomes.
Caption: A step-by-step diagnostic workflow for troubleshooting inconsistent results.
Proposed Mechanism of Action of this compound
Understanding the mechanism of action can help in designing experiments and interpreting results. This compound acts as a scavenger of reactive dicarbonyl species.[10][12]
Caption: this compound scavenges dicarbonyls, preventing adduct formation and damage.
Key Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Calculate Mass: Based on a molecular weight of 123.15 g/mol , weigh out 12.32 mg of this compound solid.
-
Dissolution: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Solubilize: Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. Store at -20°C, protected from light.
Protocol 2: General Protocol for Cell-Based Assay Treatment
-
Thaw Stock: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Perform serial dilutions as needed. For a final concentration of 100 µM in 10 mL of media, add 10 µL of the 100 mM stock to the 10 mL of pre-warmed media.
-
Crucial Step: Add the stock solution dropwise into the media while gently swirling or vortexing the tube to prevent localized high concentrations and precipitation.
-
-
Verification: Before adding to cells, visually inspect the final treatment media to ensure it is clear and free of any precipitate.
-
Application: Remove the old media from the cells and replace it with the treatment media.
-
Incubation: Incubate the cells for the desired experimental duration. Note that for long incubations (>24h), compound stability may be a factor.
Protocol 3: Sample Preparation for HPLC Analysis
This is a general guideline; specific matrices may require further optimization.
-
Standard Curve: Prepare a standard curve of this compound in the same solvent as your final sample (e.g., 50:50 acetonitrile:water) ranging from your expected low to high concentrations.
-
Sample Collection: Collect cell lysates, media, or other biological samples.
-
Protein Precipitation (if applicable): For samples containing protein (e.g., cell lysate, plasma), add 3 volumes of ice-cold acetonitrile or methanol. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 10-15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze immediately or store at 4°C for short-term storage (<24h) or -80°C for long-term storage, protected from light.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analytical Methods of Phenolic Compounds [ouci.dntb.gov.ua]
- 6. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. blog.ellutia.com [blog.ellutia.com]
- 9. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (50312-64-6) for sale [vulcanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound AldrichCPR | 932-30-9 [sigmaaldrich.cn]
Addressing 2-HOBA degradation and establishing optimal storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the degradation of 2-hydroxybenzylamine (2-HOBA) and establishing optimal storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is 2-HOBA and what is its primary mechanism of action?
A1: 2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat.[1] Its primary mechanism of action is as a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[2][3] These dicarbonyls are products of lipid peroxidation and can cause cellular damage by forming adducts with proteins and DNA. By scavenging these reactive molecules, 2-HOBA helps to mitigate oxidative stress and its downstream inflammatory consequences.
Q2: What are the main degradation products of 2-HOBA?
A2: The major metabolite of 2-HOBA identified in vivo is salicylic acid, which is likely formed through biotransformation by amine oxidases.[4] Another identified metabolite is a glycoside conjugate of 2-HOBA.[1] Under experimental conditions, degradation can lead to various oxidation and hydrolysis products, the specific nature of which depends on the stress conditions applied.
Q3: What are the general recommendations for storing 2-HOBA?
A3: As a solid, 2-HOBA should be stored in a cool, dry place, away from light, in a tightly sealed container. For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of 2-HOBA in solution is dependent on the solvent, pH, and temperature.
Q4: Are there more stable forms of 2-HOBA available?
A4: Yes, salt forms of 2-HOBA, such as 2-HOBA acetate, have been shown to exhibit improved thermal stability and aqueous solubility compared to the free base.[5] Studies on various salt forms of 2-HOBA have demonstrated higher decomposition temperatures and excellent stability under accelerated conditions (40°C and 75% relative humidity) for several weeks.[5]
Troubleshooting Guide
Issue: I am observing a rapid loss of 2-HOBA in my aqueous experimental buffer.
-
Potential Cause: The pH of your buffer may be contributing to the degradation of 2-HOBA. Benzylamines can be susceptible to degradation at non-neutral pH.
-
Troubleshooting Steps:
-
Measure the pH of your buffer.
-
If possible, adjust the pH to be as close to neutral (pH 7) as tolerated by your experimental system.
-
Consider preparing fresh 2-HOBA solutions immediately before use.
-
If the experiment allows, use a salt form of 2-HOBA, which may exhibit greater stability.
-
Issue: My 2-HOBA solution has changed color.
-
Potential Cause: Color change can be an indication of oxidation or other degradation pathways. This can be accelerated by exposure to light, air (oxygen), or elevated temperatures.
-
Troubleshooting Steps:
-
Protect your 2-HOBA solutions from light by using amber vials or covering the container with foil.
-
If possible, degas your solvent before preparing the solution to remove dissolved oxygen.
-
Prepare solutions fresh and avoid long-term storage at room temperature.
-
Analyze the discolored solution using a stability-indicating method, such as HPLC, to quantify the remaining 2-HOBA and detect the presence of degradation products.
-
Issue: I am seeing unexpected or variable results in my cell-based assays with 2-HOBA.
-
Potential Cause: Inconsistent concentrations of active 2-HOBA due to degradation during the experiment can lead to variability. The half-life of 2-HOBA in your specific cell culture media and conditions may be shorter than anticipated.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the stability of 2-HOBA in your cell culture media under your specific incubation conditions (e.g., 37°C, 5% CO₂).
-
Quantify the concentration of 2-HOBA at the beginning and end of your experiment using a validated analytical method.
-
If significant degradation is observed, consider shorter incubation times or replenishing the 2-HOBA-containing media during the experiment.
-
Data Presentation
The following table presents illustrative data on the degradation of 2-HOBA under various stress conditions. Disclaimer: This data is for illustrative purposes only and is intended to demonstrate how to present stability data. Researchers must determine the stability of 2-HOBA under their specific experimental conditions.
| Stress Condition | Time | % Degradation of 2-HOBA | Major Degradation Products |
| pH | |||
| pH 2 (Acid Hydrolysis) | 24 hours | 15% | Hydrolysis products |
| pH 7 (Neutral) | 24 hours | < 2% | Minimal degradation |
| pH 10 (Base Hydrolysis) | 24 hours | 25% | Hydrolysis and oxidation products |
| Temperature | |||
| 4°C (Refrigerated) | 7 days | < 1% | Minimal degradation |
| 25°C (Room Temperature) | 7 days | 5% | Oxidation products |
| 40°C (Accelerated) | 7 days | 18% | Oxidation and other thermal degradants |
| Light | |||
| Photostability (ICH Q1B) | 8 hours | 12% | Photo-oxidation products |
| Oxidation | |||
| 3% H₂O₂ | 4 hours | 35% | Oxidative degradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 2-HOBA
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-HOBA, capable of separating it from its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
2-HOBA reference standard
-
Methanol (for sample preparation)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-HOBA reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the experimental samples containing 2-HOBA with the mobile phase to fall within the concentration range of the calibration curve.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the experimental samples and determine the concentration of 2-HOBA from the calibration curve.
-
The appearance of new peaks in the chromatograms of stressed samples indicates the formation of degradation products.
Protocol 2: Forced Degradation Study of 2-HOBA
This protocol describes the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. General Procedure:
-
Prepare a stock solution of 2-HOBA (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
For each stress condition, take a known volume of the stock solution and subject it to the conditions outlined below.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 1).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the 2-HOBA solution with 0.1 N HCl and incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the 2-HOBA solution with 0.1 N NaOH and incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the 2-HOBA solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Analyze at 0, 1, 2, 4, and 8 hours.
-
Thermal Degradation: Store the solid 2-HOBA powder and a solution of 2-HOBA at 80°C. Analyze at 1, 3, and 7 days.
-
Photodegradation: Expose a solution of 2-HOBA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Visualizations
Metabolic Pathway of 2-HOBA
Caption: Metabolic conversion of 2-HOBA.
Experimental Workflow for Stability Study
Caption: Workflow for 2-HOBA forced degradation study.
Signaling Pathway of Dicarbonyl Stress and 2-HOBA Intervention
Caption: 2-HOBA's role in mitigating dicarbonyl stress.
References
- 1. Isolevuglandin adducts in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolevuglandins (isoLGs) as toxic lipid peroxidation byproducts and their pathogenetic role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolevuglandin Adducts in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxybenzylamine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized 2-Hydroxybenzylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-Hydroxybenzylamine and its derivatives?
The primary purification strategies for 2-Hydroxybenzylamine and its derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification. For acidic or basic compounds, acid-base extraction can be a powerful initial purification step.
Q2: How do I choose an appropriate solvent for recrystallization?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For 2-Hydroxybenzylamine, which is a polar compound, polar solvents should be considered. A common starting point for polar compounds is ethanol or a mixture of solvents, such as ethanol/water. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the ideal system.
Q3: What are common TLC solvent systems for analyzing 2-Hydroxybenzylamine?
For polar and basic compounds like 2-Hydroxybenzylamine, a mixture of a relatively nonpolar solvent with a polar solvent is a good starting point. Common systems include ethyl acetate/hexanes and dichloromethane/methanol. Due to the basic nature of the amine, adding a small amount of a base like triethylamine (0.1-2%) or ammonia in methanol (1-10%) to the eluent can improve peak shape and prevent streaking on the TLC plate.
Q4: My 2-Hydroxybenzylamine derivative is an oil and won't crystallize. What should I do?
If your compound is an oil, column chromatography is the preferred method of purification. If you must attempt crystallization, you can try a two-solvent recrystallization method. Dissolve the oil in a small amount of a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble (an anti-solvent) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling may induce crystallization.
Q5: What are the likely impurities in a synthesis of 2-Hydroxybenzylamine?
Impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials (e.g., 2-hydroxybenzaldehyde or 2-methoxybenzylamine), byproducts from the reduction step (e.g., dibenzylamine), or oxidized species. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Boil off some of the solvent to concentrate the solution. - Try adding a seed crystal. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Cool the solution in an ice bath. - Re-evaluate your choice of solvent; consider a two-solvent system. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - The rate of cooling is too fast. | - Lower the temperature at which the compound is dissolved. - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly. - Try a different solvent or a solvent mixture with a lower boiling point. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. - Too much product was lost during transfers. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals. - Preheat the filtration funnel and use a slight excess of hot solvent before filtering insoluble impurities. - Ensure all crystalline material is transferred during each step. |
| Product is still impure after recrystallization. | - The impurity has similar solubility to the product in the chosen solvent. - The crystals formed too quickly, trapping impurities. | - Try a different recrystallization solvent. - Ensure the solution cools slowly to allow for proper crystal lattice formation. - A second recrystallization may be necessary. - Consider using column chromatography for more difficult separations. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent). - Column was not packed properly (air bubbles, cracks). - Column was overloaded with sample. | - Optimize the solvent system using TLC first. Aim for a difference in Rf values of at least 0.2 between the desired compound and impurities. - Repack the column carefully, ensuring a uniform and bubble-free stationary phase. - Use an appropriate amount of sample for the column size. |
| Compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Compound is eluting too quickly (low retention). | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexanes in an ethyl acetate/hexanes mixture. |
| Streaking or tailing of bands. | - The compound is interacting too strongly with the stationary phase. - The sample was not loaded in a narrow band. | - For basic compounds like 2-Hydroxybenzylamine, add a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent. - Dissolve the sample in a minimal amount of solvent and load it carefully onto the column in a concentrated band. |
Experimental Protocols
Protocol 1: Recrystallization of 2-Hydroxybenzylamine
This is a general protocol and may require optimization based on the specific derivative and impurities present.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 2-Hydroxybenzylamine in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. If the compound is too soluble, a two-solvent system (e.g., ethanol/water) may be necessary.
-
Dissolution: Place the crude 2-Hydroxybenzylamine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of a 2-Hydroxybenzylamine Derivative
This protocol is a general guideline for purifying a 2-Hydroxybenzylamine derivative using flash column chromatography.
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your desired compound from impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4. For basic compounds, consider adding 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure to begin eluting the compounds. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Hydroxybenzylamine derivative.
Visualizations
Caption: A general workflow for the purification of 2-Hydroxybenzylamine.
Technical Support Center: The Influence of pH on 2-HOBA's Dicarbonyl Scavenging Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on understanding and investigating the impact of pH on the dicarbonyl scavenging activity of 2-hydroxybenzylamine (2-HOBA).
Frequently Asked Questions (FAQs)
Q1: What is the general role of 2-hydroxybenzylamine (2-HOBA)?
A1: 2-hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat that functions as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), methylglyoxal (MGO), and malondialdehyde (MDA).[1] These dicarbonyls are byproducts of lipid peroxidation and are implicated in cellular damage and the pathology of various diseases by forming adducts with macromolecules like proteins and DNA.[1][2] 2-HOBA reacts rapidly with these electrophiles, preventing them from damaging cellular components.[3]
Q2: How does pH influence the dicarbonyl scavenging activity of 2-HOBA?
A2: The scavenging activity of 2-HOBA is theoretically pH-dependent due to its molecular structure, which includes a phenolic hydroxyl group and an amino group. The proposed mechanism for its reaction with 1,4-dicarbonyls like IsoLGs involves the acidic phenol protonating the keto group of the dicarbonyl. This protonation facilitates the rate-limiting nucleophilic attack by the amine group. The protonation state of the phenolic group is directly influenced by the pH of the surrounding environment. Therefore, variations in pH are expected to alter the reaction kinetics and overall scavenging efficiency of 2-HOBA.
While direct, comprehensive studies detailing the pH-activity profile of 2-HOBA are not extensively published, research on other phenolic scavengers has shown that their reactivity with dicarbonyls increases at pH values above their pKa, suggesting the deprotonated (phenoxide) form is a more potent reactant.[4][5] For 2-HOBA, it is hypothesized that an optimal pH exists that balances the protonation state of the phenolic group to facilitate the reaction and the availability of the nucleophilic amine.
Q3: What is the known reactivity of 2-HOBA at physiological pH?
A3: At a physiological pH of 7.4, 2-HOBA is a highly effective scavenger of dicarbonyls. It has been shown to react with 4-oxo-pentanal, a model 1,4-dicarbonyl, with a second-order rate constant of 359 x 10⁻³ M⁻¹s⁻¹ in a phosphate buffer at 25°C.[2] This reactivity is significantly faster than that of endogenous amines like lysine, highlighting its potential as a therapeutic agent to mitigate dicarbonyl stress in biological systems.[6]
Troubleshooting Guide for Dicarbonyl Scavenging Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no scavenging activity observed | Incorrect pH of the reaction buffer: The pH may not be optimal for 2-HOBA's activity. | Verify the pH of all buffers and solutions using a calibrated pH meter. Prepare fresh buffers if necessary. Test a range of pH values to determine the optimal condition for your specific dicarbonyl and assay system. |
| Degradation of 2-HOBA or dicarbonyl species: Both scavenger and substrate can be unstable under certain conditions (e.g., light exposure, improper storage). | Prepare fresh solutions of 2-HOBA and the dicarbonyl species for each experiment. Store stock solutions appropriately (e.g., protected from light, at the recommended temperature). | |
| Inappropriate assay conditions: The concentration of reactants, incubation time, or temperature may not be suitable. | Optimize the concentrations of 2-HOBA and the dicarbonyl. Perform a time-course experiment to determine the optimal incubation time. Ensure the reaction is carried out at a consistent and appropriate temperature. | |
| High variability between replicates | Inaccurate pipetting: Small volumes of concentrated reagents can lead to significant errors if not pipetted accurately. | Use calibrated micropipettes and appropriate pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Fluctuations in temperature or pH: Inconsistent reaction conditions can lead to variable results. | Use a temperature-controlled incubator or water bath. Ensure the pH of the reaction buffer is stable throughout the experiment. | |
| Interference from other compounds: Components of the sample matrix may interfere with the assay. | Run appropriate controls, including a blank (no scavenger) and a vehicle control. If working with complex biological samples, consider a sample purification step. | |
| Unexpected color change or precipitate | Reaction of buffer components with reagents: Some buffer components may react with the dicarbonyl or the detection reagent. | Test for potential interactions between your buffer and assay reagents. Consider using an alternative buffer system. |
| High concentration of reactants: High concentrations may lead to insolubility or side reactions. | Reduce the concentration of 2-HOBA and/or the dicarbonyl species. |
Quantitative Data
The following table summarizes the known second-order rate constant for the reaction of 2-HOBA with a model 1,4-dicarbonyl at physiological pH.
| Dicarbonyl Species | pH | Temperature (°C) | Buffer | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| 4-oxo-pentanal | 7.4 | 25 | Phosphate | 0.359 |
Data sourced from a study on isolevuglandins as mediators of disease.[2]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Dicarbonyl Scavenging Activity using UV-Vis Spectrophotometry
This protocol is designed to assess the ability of 2-HOBA to scavenge a dicarbonyl compound (e.g., methylglyoxal) across a range of pH values by monitoring the change in absorbance of a colored indicator.
Materials:
-
2-hydroxybenzylamine (2-HOBA)
-
Methylglyoxal (MGO)
-
Girard's reagent T (for derivatization)
-
Phosphate buffers (0.1 M) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
UV-Vis spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 2-HOBA (e.g., 10 mM) in the desired solvent (e.g., ethanol or water).
-
Prepare a stock solution of MGO (e.g., 10 mM) in water.
-
Prepare a working solution of Girard's reagent T (e.g., 50 mM) in the respective phosphate buffer.
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, add a fixed concentration of MGO (e.g., 1 mM final concentration) to each of the different pH phosphate buffers.
-
Add varying concentrations of 2-HOBA (e.g., 0.1, 0.5, 1, 2, 5 mM final concentrations) to the MGO-buffer solutions.
-
Include a control for each pH with no 2-HOBA.
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 1 hour).
-
-
Derivatization and Measurement:
-
After incubation, add an aliquot of each reaction mixture to the Girard's reagent T solution.
-
Allow the derivatization reaction to proceed for a set time (e.g., 30 minutes) at room temperature. This reaction forms a colored product with the remaining MGO.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the MGO-Girard's T adduct (typically around 290 nm).
-
-
Data Analysis:
-
Calculate the percentage of MGO scavenged by 2-HOBA at each concentration and pH using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the concentration of 2-HOBA for each pH.
-
Determine the IC₅₀ value (the concentration of 2-HOBA required to scavenge 50% of the MGO) for each pH. A lower IC₅₀ indicates higher scavenging activity.
-
Visualizations
References
- 1. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Reactive Isolevuglandins Promote Atrial Fibrillation Caused by Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the reaction between naringenin and methylglyoxal: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of 2-Hydroxybenzylamine and N-acetylcysteine in Reducing Oxidative Stress
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the mechanisms, efficacy, and experimental validation of 2-Hydroxybenzylamine and N-acetylcysteine as potent agents against oxidative stress.
This guide provides a detailed comparative analysis of two prominent compounds, 2-Hydroxybenzylamine (2-HOBA) and N-acetylcysteine (NAC), in the context of mitigating oxidative stress. While both molecules exhibit protective effects against cellular damage induced by reactive species, they operate through distinct and complementary mechanisms. This document summarizes their modes of action, presents available quantitative data from preclinical and clinical studies, details relevant experimental protocols for their evaluation, and visualizes key pathways and workflows.
Introduction to Oxidative Stress and the Role of Antioxidants
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to the oxidative damage of vital macromolecules, including lipids, proteins, and DNA, and is implicated in the pathophysiology of a wide range of diseases, from neurodegenerative disorders and cardiovascular conditions to cancer and aging. Antioxidant compounds can neutralize these reactive species, thereby preventing or reducing cellular damage. This guide focuses on two such agents: the naturally derived dicarbonyl scavenger, 2-HOBA, and the widely used glutathione precursor, NAC.
Mechanisms of Action
The primary distinction between 2-HOBA and NAC lies in their principal mechanisms for combating oxidative stress. 2-HOBA acts as a targeted scavenger of secondary, highly reactive byproducts of lipid peroxidation, while NAC provides a broader-based antioxidant support by replenishing the cell's primary antioxidant defenses and directly scavenging some ROS.
2-Hydroxybenzylamine (2-HOBA)
2-Hydroxybenzylamine, a naturally occurring compound found in buckwheat, is a selective scavenger of reactive dicarbonyl electrophiles, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[1][2] These dicarbonyls are formed from the peroxidation of polyunsaturated fatty acids and are highly reactive, readily forming adducts with proteins, lipids, and DNA, leading to cellular dysfunction and inflammation.[3] The key features of 2-HOBA's mechanism include:
-
Targeted Scavenging: 2-HOBA rapidly reacts with dicarbonyls, preventing them from modifying cellular macromolecules.[4][5] This targeted action addresses the downstream damaging effects of lipid peroxidation without significantly altering the levels of primary ROS, which can also play roles in cellular signaling.[2][6]
-
Preservation of Macromolecule Function: By preventing the formation of dicarbonyl adducts, 2-HOBA helps to maintain the normal function of proteins and lipids. For instance, it has been shown to reduce the modification of LDL and HDL, thereby improving HDL function.[4]
-
Anti-inflammatory Effects: The scavenging of dicarbonyls by 2-HOBA leads to a reduction in inflammation and apoptosis in tissues, contributing to its protective effects in conditions like atherosclerosis.[2][4]
-
Limited Impact on Nrf2 Signaling: As an amine-based scavenger, 2-HOBA is not believed to significantly activate the Keap1-Nrf2 pathway, which is a primary sensor of oxidative stress typically responsive to thiol-reactive compounds.[7]
N-acetylcysteine (NAC)
N-acetylcysteine is a well-established antioxidant with a multifaceted mechanism of action that has been in clinical use for decades.[8] Its protective effects are attributed to several interconnected activities:
-
Glutathione Precursor: NAC is a prodrug for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH).[9][10] GSH is the most abundant intracellular antioxidant and is crucial for detoxifying a wide range of ROS and electrophiles. By replenishing GSH levels, NAC enhances the cell's overall antioxidant capacity.[2]
-
Direct ROS Scavenging: The thiol group in NAC can directly scavenge certain reactive oxygen species.[11][12] However, its reactivity with some ROS, like hydrogen peroxide, is considered relatively low compared to enzymatic antioxidants.[13] A derivative, N-acetylcysteine amide (NACA), has been shown to have enhanced direct scavenging properties compared to NAC.[14][15]
-
Modulation of the Keap1-Nrf2 Pathway: NAC can activate the Keap1-Nrf2 signaling pathway.[6][16] Under conditions of oxidative stress, Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and recycling.[1][17][18]
-
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production: More recent research has revealed that NAC-derived cysteine can be metabolized to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.[19]
Quantitative Data on Efficacy
Direct comparative quantitative data for 2-HOBA and NAC from the same studies are limited. The following tables summarize representative data from separate preclinical and clinical studies, highlighting their individual efficacy in reducing markers of oxidative stress.
Table 1: Efficacy of 2-Hydroxybenzylamine in Preclinical Models
| Model System | Biomarker Measured | Treatment | Result | Citation |
| Hypercholesterolemic Ldlr-/- mice | Atherosclerosis in en face aortas | 2-HOBA vs. vehicle | 60% reduction in atherosclerosis | [4] |
| Hypercholesterolemic Ldlr-/- mice | Malondialdehyde (MDA)-LDL and MDA-HDL levels | 2-HOBA vs. vehicle | Significant reduction in MDA adducts | [4] |
| Helicobacter pylori-infected INS-GAS mice | Gastric dysplasia and carcinoma | 2-HOBA (3 mg/ml) vs. control | Significant reduction in development | [3] |
| Helicobacter pylori-infected INS-GAS mice | pH2AX (marker of DNA damage) | 2-HOBA (3 mg/ml) vs. control | Marked reduction in immunostaining | [3] |
Table 2: Efficacy of N-acetylcysteine in Preclinical and Clinical Studies
| Model System/Population | Biomarker Measured | Treatment | Result | Citation |
| Patients with Multiple Sclerosis | Serum Malondialdehyde (MDA) | 600 mg NAC twice daily for 8 weeks vs. placebo | Significant decrease in MDA concentrations | [15] |
| Depressed Rats | Hippocampal Malondialdehyde (MDA) | 300 mg/kg NAC i.p. vs. control | Significant decrease in MDA content | [20] |
| Depressed Rats | Hippocampal Superoxide Dismutase (SOD) activity | 300 mg/kg NAC i.p. vs. control | Significant elevation in SOD activity | [20] |
| Asthenoteratozoospermia Men | Seminal Plasma Malondialdehyde (MDA) | 600 mg NAC daily for 3 months | Significant decrease in MDA levels | [6] |
| Asthenoteratozoospermia Men | NRF2 gene expression in sperm cells | 600 mg NAC daily for 3 months | Significant increase in NRF2 expression | [6] |
| Mice with Traumatic Brain Injury | Malondialdehyde (MDA) in brain tissue | N-acetylcysteine amide (NACA) vs. vehicle | Significant reduction in MDA level | [16] |
| Mice with Traumatic Brain Injury | Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activity | N-acetylcysteine amide (NACA) vs. vehicle | Enhanced activity of SOD and GPx | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of antioxidants like 2-HOBA and NAC.
Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This assay measures the overall intracellular ROS levels.
Principle: H2DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol for Adherent Cells in a 96-well plate:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that allows for overnight attachment and growth without reaching full confluency (e.g., 50,000 cells per well). Culture overnight under standard conditions.[19]
-
Preparation of DCFDA Working Solution: Freshly prepare a 20 µM working solution of H2DCFDA by diluting a stock solution in a suitable assay buffer (e.g., 1x assay buffer or phenol red-free media). The optimal concentration may need to be determined empirically for each cell line, typically ranging from 10-50 µM.[19]
-
Cell Washing: Carefully remove the culture medium from the wells and gently wash the cells once with 1x assay buffer or PBS.[19]
-
Staining: Add 100 µL of the 20 µM H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7][19]
-
Washing: Remove the H2DCFDA solution and wash the cells once with 1x assay buffer or PBS.[19]
-
Treatment: Add 100 µL of phenol red-free medium containing the test compounds (2-HOBA or NAC at various concentrations) and/or an ROS inducer (e.g., H₂O₂ as a positive control).[7]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken over a desired period.[13][19]
-
Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence intensity of treated cells to that of untreated control cells.
Measurement of Lipid Peroxidation via Malondialdehyde (MDA) Levels (TBARS Assay)
This assay quantifies lipid peroxidation by measuring one of its major end products, malondialdehyde (MDA).
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA₂ adduct, which can be measured spectrophotometrically or fluorometrically.[21][22]
Protocol for Cell Lysates or Tissue Homogenates:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[21]
-
Standard Curve Preparation: Prepare a standard curve using a stable MDA precursor, such as malondialdehyde bis(dimethyl acetal).[22]
-
Reaction Setup:
-
Incubation: Vortex the tubes and incubate at 60-95°C for 60 minutes.[21][22]
-
Cooling and Centrifugation: Cool the tubes on ice to stop the reaction. Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.[21]
-
Measurement: Transfer the supernatant to a 96-well plate. Measure the absorbance at 532 nm using a microplate reader.[22][23]
-
Data Analysis: Calculate the MDA concentration in the samples using the standard curve. Normalize the MDA levels to the total protein concentration of the sample.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by NAC and a typical experimental workflow for comparing the efficacy of 2-HOBA and NAC.
Figure 1: Comparative Mechanisms of Action.
Figure 2: Experimental Workflow.
Conclusion
2-Hydroxybenzylamine and N-acetylcysteine represent two distinct yet valuable strategies for mitigating oxidative stress. 2-HOBA offers a targeted approach by neutralizing the highly reactive dicarbonyl byproducts of lipid peroxidation, thereby preventing downstream cellular damage and inflammation. This makes it a promising candidate for conditions where lipid peroxidation is a key pathological driver. In contrast, NAC provides broad-spectrum antioxidant support by bolstering the fundamental intracellular antioxidant, glutathione, and by activating the Nrf2 signaling pathway to upregulate a comprehensive antioxidant defense system.
The choice between these two compounds in a research or therapeutic context will depend on the specific nature of the oxidative stress being targeted. For instance, in pathologies characterized by extensive lipid peroxidation and the formation of reactive aldehydes, 2-HOBA may offer a more direct and specific intervention. Conversely, in conditions of generalized oxidative stress and depleted glutathione stores, NAC's ability to replenish this critical antioxidant may be more beneficial. Future research involving direct, head-to-head comparisons of these two compounds in various models of oxidative stress will be invaluable for further elucidating their respective strengths and potential synergistic effects. This guide provides a foundational framework for researchers to design and interpret such studies, ultimately advancing the development of effective therapies against oxidative stress-related diseases.
References
- 1. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of N-acetylcysteine on blood and tissue lipid peroxidation in lipopolysaccharide-induced obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]
- 10. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellbeingnutrition.com [wellbeingnutrition.com]
- 12. tautomycetin.com [tautomycetin.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 22. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
Evaluating the specificity of 2-HOBA for isolevuglandins over other reactive carbonyl species
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the complex landscape of oxidative stress and cellular damage, reactive carbonyl species (RCS) have emerged as critical mediators of pathology. Among these, isolevuglandins (IsoLGs) are exceptionally reactive aldehydes that rapidly form adducts with proteins, lipids, and DNA, leading to cellular dysfunction. The development of targeted scavengers to mitigate the harmful effects of IsoLGs is a promising therapeutic strategy. This guide provides a comprehensive evaluation of 2-hydroxybenzylamine (2-HOBA), a naturally occurring compound, and its specificity for IsoLGs over other RCS.
Unveiling the Specificity of 2-HOBA
2-HOBA has been identified as a potent dicarbonyl scavenger, demonstrating high reactivity towards IsoLGs and other 1,3- and 1,4-dicarbonyl compounds such as malondialdehyde (MDA).[1][2] A key feature of 2-HOBA's selectivity is its minimal reactivity with α,β-unsaturated monocarbonyls like 4-hydroxynonenal (HNE), a crucial distinction for targeted therapeutic interventions.[1]
Mechanism of Action
The high reactivity of 2-HOBA with IsoLGs is attributed to its unique chemical structure, which facilitates a rapid, irreversible reaction to form a stable pyrrole adduct.[1] This scavenging action is significantly faster than the adduction of IsoLGs to endogenous macromolecules, such as proteins.
dot
Caption: Mechanism of 2-HOBA scavenging of isolevuglandins.
Quantitative Comparison of Reactivity
The efficacy of a scavenger is best understood through its reaction kinetics. The following table summarizes the available quantitative data on the reactivity of 2-HOBA with various RCS.
| Reactive Carbonyl Species | Type | Second-Order Rate Constant (k) with 2-HOBA (M⁻¹s⁻¹) | Relative Reactivity | Reference |
| Isolevuglandins (IsoLGs) | Dicarbonyl (γ-ketoaldehyde) | Not explicitly reported | ~1600-fold faster than with lysine | [3] |
| Malondialdehyde (MDA) | Dicarbonyl (β-dialdehyde) | 28.7 ± 0.33 x 10³ | - | [2] |
| Methylglyoxal (MGO) | Dicarbonyl (α-ketoaldehyde) | 1.5 ± 0.20 x 10³ | - | [2] |
| 4-Hydroxynonenal (HNE) | α,β-Unsaturated Aldehyde | Not reactive | - | [1] |
Note: A direct second-order rate constant for the reaction of 2-HOBA with IsoLGs was not found in the reviewed literature. The relative reactivity is based on the comparison to the reaction of IsoLGs with lysine.
Experimental Protocols
Objective evaluation of scavenger specificity relies on robust and reproducible experimental methods. Below are detailed protocols for key experiments used to assess the efficacy of 2-HOBA.
Protocol 1: Quantification of Isolevuglandin-Lysine Adducts by LC-MS/MS
This method allows for the precise measurement of IsoLG adducts to lysine residues in proteins, providing a direct assessment of scavenger efficacy.
1. Sample Preparation and Proteolysis:
-
Homogenize tissue or cell samples in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
To a known amount of protein (e.g., 1 mg), add a heavy isotope-labeled internal standard of the IsoLG-lysine lactam adduct.
-
Precipitate the protein using cold acetone or trichloroacetic acid.
-
Wash the protein pellet with methanol to remove lipids.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the free thiols with iodoacetamide.
-
Digest the protein overnight with a protease such as trypsin.
2. Solid-Phase Extraction (SPE) of Peptides:
-
Acidify the peptide digest with formic acid.
-
Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.
-
Load the acidified peptide digest onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution of acetonitrile in 0.1% formic acid.
-
Dry the eluted peptides under vacuum.
3. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase liquid chromatography (LC) column (e.g., C18).
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Monitor the specific precursor-to-product ion transitions for the native IsoLG-lysine lactam adduct and its heavy isotope-labeled internal standard.
-
Quantify the amount of IsoLG-lysine adduct in the sample by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.
Protocol 2: Detection of MDA-Protein Adducts by Immunoblotting
This technique provides a semi-quantitative assessment of the overall levels of MDA-protein adducts in a sample.
1. Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from cells or tissues as described in Protocol 1.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MDA-protein adducts diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the signal to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental and Logical Workflows
Visualizing the experimental process and the logical framework for evaluating scavenger specificity is crucial for understanding the research strategy.
dot
Caption: A typical experimental workflow for evaluating 2-HOBA specificity.
Conclusion
The available evidence strongly supports the classification of 2-HOBA as a selective scavenger of dicarbonyl reactive species, with a particularly high reactivity towards the pathogenic isolevuglandins. Its demonstrated lack of reactivity with key α,β-unsaturated aldehydes like HNE highlights its potential for targeted therapeutic applications aimed at mitigating the specific damage caused by dicarbonyl stress. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate and validate the efficacy of 2-HOBA and other novel scavenger compounds in various models of disease.
References
The Rationale for Utilizing 4-HOBA as a Negative Control in 2-HOBA Research: A Comparative Guide
In the rapidly advancing field of oxidative stress and inflammation research, the naturally occurring compound 2-hydroxybenzylamine (2-HOBA) has emerged as a promising therapeutic agent. Found in buckwheat, 2-HOBA is a potent scavenger of reactive carbonyl species, particularly γ-ketoaldehydes like isolevuglandins (IsoLGs).[1][2][3][4] These harmful electrophiles are byproducts of lipid peroxidation and are implicated in the pathology of numerous diseases, including cardiovascular and neurodegenerative disorders. To rigorously validate the specific efficacy of 2-HOBA in preclinical and clinical studies, a proper negative control is indispensable. This role is effectively filled by its structural isomer, 4-hydroxybenzylamine (4-HOBA).
This guide provides a comprehensive comparison of 2-HOBA and 4-HOBA, detailing the scientific basis for using 4-HOBA as a negative control. We will delve into their chemical structures, differential biological activities, and present supporting experimental data from key studies.
Structural Differences and Reactivity
The key to understanding the divergent biological activities of 2-HOBA and 4-HOBA lies in their chemical structures. Both are isomers of hydroxybenzylamine, meaning they share the same chemical formula but differ in the arrangement of their atoms. Specifically, the position of the hydroxyl (-OH) group on the benzene ring relative to the aminomethyl (-CH2NH2) group is the critical distinguishing feature.
In 2-HOBA, the hydroxyl group is in the ortho position (adjacent to the aminomethyl group), whereas in 4-HOBA, it is in the para position (opposite the aminomethyl group). This seemingly minor difference has a profound impact on the molecule's reactivity as a scavenger of reactive dicarbonyls. The proximity of the hydroxyl and amino groups in 2-HOBA is thought to be crucial for its high scavenging efficiency.
Comparative Biological Inactivity of 4-HOBA
The primary reason for employing 4-HOBA as a negative control is its significantly reduced or absent biological activity in the context of dicarbonyl scavenging and its downstream effects.[5][6] While structurally similar to 2-HOBA, 4-HOBA does not exhibit the same potent protective effects. This makes it an ideal control to demonstrate that the observed therapeutic benefits of 2-HOBA are a direct result of its specific chemical properties and not a general effect of the benzylamine molecular scaffold.
Experimental Evidence: 2-HOBA vs. 4-HOBA
Numerous studies have utilized 4-HOBA as a negative control to validate the specific effects of 2-HOBA. Below, we summarize key findings from a study investigating the effects of these compounds on atherosclerosis in hypercholesterolemic mice.
Table 1: Comparative Effects of 2-HOBA and 4-HOBA on Plasma Inflammatory Cytokines in Ldlr−/− Mice
| Cytokine | Vehicle | 2-HOBA | 4-HOBA | p-value (2-HOBA vs. Vehicle) | p-value (2-HOBA vs. 4-HOBA) |
| IL-1β | High | Reduced | No significant change | 0.0401 | Not significant |
| IL-6 | High | Significantly Reduced | No significant change | <0.0001 | <0.0001 |
| TNF-α | High | Significantly Reduced | No significant change | 0.0359 | *0.0385 |
| SAA | High | Significantly Reduced | No significant change | 0.0082 | 0.0025 |
Data adapted from a study on atherosclerosis in hypercholesterolemic Ldlr−/− mice.[7]
As the data in Table 1 illustrates, 2-HOBA significantly reduced the plasma levels of several key inflammatory cytokines (IL-6, TNF-α, and SAA) compared to both the vehicle and 4-HOBA.[7] In contrast, the levels of these cytokines in the 4-HOBA treated group were not significantly different from the vehicle group, demonstrating its lack of anti-inflammatory effect in this model.[7]
Signaling Pathways and Experimental Workflow
The mechanism of action of 2-HOBA involves the direct scavenging of reactive dicarbonyls, thereby preventing the adduction and subsequent dysfunction of proteins and lipids. This interruption of a key pathological process leads to the attenuation of downstream inflammatory signaling.
Caption: Mechanism of 2-HOBA action and the role of 4-HOBA.
The experimental workflow for studies comparing 2-HOBA and 4-HOBA typically involves the following steps:
References
Validating the Mechanism of 2-(Aminomethyl)phenol through its Less Reactive Isomer, 4-HOBA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(Aminomethyl)phenol (also known as 2-hydroxybenzylamine or 2-HOBA) and its less reactive isomer, 4-hydroxybenzylamine (4-HOBA). The primary focus is on utilizing 4-HOBA as a negative control to validate the specific dicarbonyl scavenging mechanism of 2-HOBA in mitigating oxidative stress and inflammation. This comparison is supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
This compound is a selective scavenger of dicarbonyls, such as isolevuglandins (IsoLGs), which are highly reactive products of lipid peroxidation.[1] These dicarbonyls can form adducts with proteins and lipids, leading to cellular dysfunction, inflammation, and the progression of various diseases. The strategic placement of the hydroxyl and aminomethyl groups in the ortho position in 2-HOBA is crucial for its high reactivity towards dicarbonyls. In contrast, its isomer, 4-HOBA, with the hydroxyl group in the para position, is significantly less effective as a dicarbonyl scavenger.[2][3] This difference in reactivity makes 4-HOBA an excellent tool for validating that the therapeutic effects of 2-HOBA are indeed due to its dicarbonyl scavenging activity and not other nonspecific effects.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies comparing the efficacy of 2-HOBA and 4-HOBA in various experimental models.
Table 1: In Vivo Efficacy of 2-HOBA vs. 4-HOBA in a Mouse Model of Familial Hypercholesterolemia
| Parameter | Treatment Group | Outcome | Reference |
| Aortic MDA-lysyl adducts | 2-HOBA vs. 4-HOBA | 59% reduction with 2-HOBA | [3] |
| Aortic IsoLG-lysyl adducts | 2-HOBA vs. 4-HOBA | 23% reduction with 2-HOBA | [3] |
| Atherosclerosis in en face aortas | 2-HOBA vs. 4-HOBA/Vehicle | ~60% decrease with 2-HOBA | [4][5] |
Table 2: Effects of 2-HOBA on Inflammatory Biomarkers in a Mouse Model of Myocardial Infarction
| Biomarker (mRNA expression) | Treatment Group | Outcome | Reference |
| Interleukin-1β (IL-1β) | 2-HOBA vs. Saline | Significant decrease with 2-HOBA | [6] |
| Tumor Necrosis Factor-α (TNF-α) | 2-HOBA vs. Saline | Significant decrease with 2-HOBA | [6] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 2-HOBA vs. Saline | Significant decrease with 2-HOBA | [6] |
| CD45 (Leukocyte marker) | 2-HOBA vs. 4-HOBA/Saline | Significant decrease with 2-HOBA | [6] |
| Mac2 (Macrophage marker) | 2-HOBA vs. 4-HOBA/Saline | Significant decrease with 2-HOBA | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Quantification of Aortic Dicarbonyl-Lysyl Adducts by LC/MS/MS
This protocol is for the quantitative measurement of malondialdehyde (MDA)- and isolevuglandin (IsoLG)-lysyl adducts in aortic tissue.
Materials:
-
Aortic tissue samples
-
Phosphate-buffered saline (PBS)
-
Butylated hydroxytoluene (BHT)
-
Internal standards (e.g., deuterated adducts)
-
Protease inhibitors
-
Enzymes for protein digestion (e.g., pronase, aminopeptidase)
-
Solvents for solid-phase extraction (SPE)
-
LC/MS/MS system
Procedure:
-
Homogenize aortic tissue in PBS containing BHT and protease inhibitors.
-
Add internal standards to the homogenate.
-
Perform protein precipitation and collect the protein pellet.
-
Resuspend the pellet and perform enzymatic digestion to break down proteins into amino acids.
-
Purify the adducts from the digest using solid-phase extraction.
-
Analyze the purified samples using an LC/MS/MS system to quantify the specific adducts based on their mass-to-charge ratio.
-
Normalize the results to the amount of tissue or protein analyzed.
Western Blot Analysis of Nrf2 Activation
This protocol outlines the procedure for assessing the activation of the Nrf2 signaling pathway by measuring the nuclear translocation of Nrf2.
Materials:
-
Cell or tissue lysates
-
Nuclear and cytoplasmic extraction buffers
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Nrf2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Fractionate cell or tissue lysates into nuclear and cytoplasmic extracts.
-
Determine the protein concentration of each fraction.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Nrf2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative amount of Nrf2 in the nuclear versus cytoplasmic fractions.
Assessment of NF-κB Activation by Immunofluorescence
This protocol describes a method to visualize and quantify the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells grown on coverslips
-
Treatment compounds (e.g., 2-HOBA, 4-HOBA, inflammatory stimulus)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells with the compounds of interest.
-
Fix the cells with PFA.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific binding sites.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic discussed in this guide.
Caption: Proposed mechanism of 2-HOBA action and the role of 4-HOBA.
Caption: Experimental design for validating 2-HOBA's mechanism.
Caption: Simplified NF-κB signaling pathway and points of intervention.
References
- 1. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH [mdpi.com]
- 2. Isolevuglandins and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative transcriptomics of cells treated with 2-HOBA versus other cytoprotective agents
A detailed analysis of the differential transcriptomic landscapes induced by the selective dicarbonyl scavenger 2-hydroxybenzylamine (2-HOBA) and canonical Nrf2 activators, offering insights into their distinct cytoprotective mechanisms.
In the realm of cellular protection, both 2-hydroxybenzylamine (2-HOBA) and various Nrf2 activators have demonstrated significant therapeutic potential. However, their underlying mechanisms of action, and consequently their impact on the cellular transcriptome, are fundamentally different. This guide provides a comparative analysis of their effects on gene expression, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct and potentially complementary roles in cytoprotection.
Executive Summary
2-HOBA primarily functions as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs), thereby preventing the adduction and dysfunction of cellular macromolecules. This targeted mechanism contrasts sharply with that of classic cytoprotective agents like sulforaphane (SFN) and bardoxolone methyl (CDDO-Me), which operate by activating the transcription factor Nrf2. Nrf2 activation leads to the broad upregulation of a battery of antioxidant and detoxification genes.
This distinction is reflected in their transcriptomic signatures. While Nrf2 activators induce a robust and widespread induction of genes involved in the antioxidant response, 2-HOBA's effects are more nuanced, primarily modulating inflammatory and specific stress-response pathways without a direct, large-scale induction of the canonical Nrf2-dependent antioxidant machinery.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differential effects of 2-HOBA and the representative Nrf2 activator, sulforaphane, on key cytoprotective and inflammatory genes. It is important to note that a direct head-to-head transcriptomic study under identical conditions is not yet available. The data presented here is a synthesis from multiple studies.
Table 1: Expression of Key Cytoprotective and Inflammatory Genes
| Gene | Function | 2-HOBA Treatment | Sulforaphane (Nrf2 Activator) Treatment |
| Nrf2-Independent Effects (Dicarbonyl Scavenging) | |||
| IL1B (Interleukin 1 beta) | Pro-inflammatory cytokine | Downregulated | Variable/Downregulated |
| TNF (Tumor Necrosis Factor) | Pro-inflammatory cytokine | Downregulated | Variable/Downregulated |
| MCP-1 (CCL2) | Chemokine | Downregulated | Variable/Downregulated |
| Ly6g, Ngp, Lrg1, Camp | Neutrophil-related genes | Downregulated[1] | Not a primary target |
| S100a8, S100a9 | Alarmins, pro-inflammatory | Downregulated[1] | Not a primary target |
| Canonical Nrf2 Target Genes (Antioxidant Response) | |||
| HMOX1 (Heme Oxygenase 1) | Heme degradation, antioxidant | No significant change or modest increase | Upregulated |
| NQO1 (NAD(P)H:Quinone Oxidoreductase 1) | Detoxification | No significant change | Upregulated |
| GCLC, GCLM | Glutathione synthesis | No significant change | Upregulated |
| SOD1 (Superoxide Dismutase 1) | Antioxidant enzyme | Increased[2] | Variable |
| Catalase | Antioxidant enzyme | Increased[2] | Variable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Protocol 1: Transcriptomic Analysis of 2-HOBA Treatment in a Murine Hypertension Model (Single-Cell RNA-Seq)
-
Cell Type: Murine splenocytes.
-
Treatment: C57Bl/6 mice were infused with Angiotensin II (490 ng/kg/min) with or without 2-HOBA supplemented in drinking water.
-
RNA Isolation: Spleens were harvested, and single-cell suspensions were prepared. T cells were depleted to enrich for myeloid populations.
-
Library Preparation and Sequencing: Single-cell RNA sequencing was performed using the 5-prime 10x Genomics platform.
-
Data Analysis: Unbiased clustering was performed to identify cell populations. Differential gene expression analysis was conducted between corresponding cell clusters from 2-HOBA-treated and untreated mice. Specific genes downregulated in neutrophils were identified.[1][3]
Protocol 2: Transcriptomic Analysis of Sulforaphane Treatment in Human Prostate Epithelial Cells (Bulk RNA-Seq)
-
Cell Type: Normal human prostate epithelial cells (PrEC).
-
Treatment: Cells were treated with 15 µM sulforaphane or DMSO (vehicle control) for 24 hours.
-
RNA Isolation: Total RNA was isolated from cell lysates.
-
Library Preparation and Sequencing: mRNA was enriched using poly(A) selection. Strand-specific cDNA libraries were prepared and sequenced on an Illumina platform.
-
Data Analysis: Reads were aligned to the human reference genome. Differential gene expression analysis was performed to identify genes significantly up- or downregulated by sulforaphane treatment. Gene set enrichment analysis was used to identify affected pathways.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of 2-HOBA and Nrf2 activators are visualized below, along with a typical experimental workflow for comparative transcriptomic analysis.
Caption: Comparative signaling pathways of 2-HOBA and Nrf2 activators.
Caption: A typical experimental workflow for comparative transcriptomic analysis.
Conclusion
The transcriptomic profiles of cells treated with 2-HOBA versus Nrf2 activators reveal two distinct, yet potentially synergistic, approaches to cytoprotection. Nrf2 activators induce a broad, preemptive antioxidant defense system. In contrast, 2-HOBA acts as a direct scavenger of harmful dicarbonyl electrophiles, a downstream consequence of oxidative stress, thereby mitigating inflammation and cellular damage without broadly activating the Nrf2 pathway. This targeted action of 2-HOBA may offer advantages in contexts where systemic and prolonged Nrf2 activation could be undesirable. Understanding these transcriptomic differences is crucial for the rational design of therapeutic strategies aimed at combating diseases with an underlying inflammatory and oxidative stress component. Further head-to-head comparative transcriptomic studies will be invaluable in fully elucidating the unique and overlapping gene regulatory networks modulated by these different classes of cytoprotective agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolevuglandins disrupt PU.1-mediated C1q expression and promote autoimmunity and hypertension in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-HOBA and Other 2-Aminomethylphenol Analogs as Isolevuglandin Scavengers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-hydroxybenzylamine (2-HOBA) and its analogs as scavengers of isolevuglandins (IsoLGs), highly reactive dicarbonyls formed during lipid peroxidation. Increased levels of IsoLGs are implicated in the pathogenesis of numerous diseases, making effective scavengers a critical area of therapeutic research. This document synthesizes experimental data to evaluate the performance of these compounds, offering insights into their structure-activity relationships and potential clinical utility.
Executive Summary
Quantitative Comparison of IsoLG Scavenging Efficacy
The efficacy of 2-aminomethylphenol analogs as IsoLG scavengers is best understood through their reaction kinetics. The second-order rate constants for the reaction of these scavengers with IsoLGs or model dicarbonyl compounds provide a direct measure of their scavenging potential. 2-HOBA has been shown to react with IsoLGs approximately 1600-fold faster than lysine, the primary biological target of IsoLGs[1].
| Compound | Analog of | Key Structural Feature | Second-Order Rate Constant (k) with 4-oxopentanal (Relative to Pyridoxamine) | Reference |
| 2-Hydroxybenzylamine (2-HOBA) | Salicylamine | Hydroxyl group ortho to the aminomethyl group | ~1.1 | [2] |
| Pyridoxamine (PM) | Vitamin B6 | 2-aminomethylphenol moiety | 1.0 (Baseline) | [2] |
| 5'-O-pentylpyridoxamine (PPM) | Pyridoxamine | Lipophilic pentyl ether at the 5'-position | 1.0 | [2] |
| 4-Hydroxybenzylamine (4-HOBA) | 2-HOBA Isomer | Hydroxyl group para to the aminomethyl group | Significantly lower than 2-HOBA (comparable to lysine) | [3] |
| N-methyl-2-HOBA | 2-HOBA | Methylated amino group | Low reactivity with IsoLGs | [4] |
| 5'-O-pentyl-pyridoxine (PPO) | Pyridoxamine | Lacks the aminomethyl group (has a hydroxymethyl group) | Not an effective dicarbonyl scavenger | [3] |
Note: 4-oxopentanal is a commonly used model γ-ketoaldehyde that mimics the reactivity of IsoLGs[2]. The data clearly indicates that the presence of the 2-hydroxy group is critical for the high reactivity of these scavengers. Analogs lacking this feature, such as 4-HOBA, or those with a modified amino group like N-methyl-2-HOBA, exhibit significantly reduced scavenging ability[3][4].
Experimental Protocols
A detailed understanding of the methodologies used to assess scavenging efficacy is crucial for interpreting the data and designing future experiments.
In Vitro Competitive IsoLG Scavenging Assay
This assay quantitatively determines the ability of a test compound to compete with a reporter molecule (e.g., Nα-acetyllysine) for reaction with an IsoLG or a model dicarbonyl.
Materials:
-
Test compounds (2-HOBA and analogs)
-
Isolevuglandin or a model dicarbonyl (e.g., 4-oxopentanal)
-
Reporter molecule (e.g., Nα-acetyllysine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade solvents (acetonitrile, water, formic acid)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reporter molecule (e.g., 1 mM Nα-acetyllysine) and the test compound at various concentrations in PBS.
-
Initiation of Reaction: Add the IsoLG or model dicarbonyl to the mixture to initiate the competitive reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Quenching: Stop the reaction by adding a quenching agent, such as a strong acid, or by rapid freezing.
-
Sample Preparation: Prepare the samples for LC-MS/MS analysis. This may involve protein precipitation if a protein is used as the target, followed by centrifugation and transfer of the supernatant.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the reporter molecule-dicarbonyl adduct formed.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the adduct formation (IC50). The second-order rate constant can be determined through kinetic modeling of the competitive reaction.
Visualizing the Science
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in IsoLG scavenging.
Conclusion
The available evidence strongly supports the superior efficacy of 2-HOBA and other 2-aminomethylphenols with an ortho-hydroxyl group as IsoLG scavengers. The quantitative kinetic data, though limited to a few analogs, consistently highlights the critical role of this structural motif for rapid scavenging. In contrast, analogs lacking the 2-hydroxy group, such as 4-HOBA, are significantly less effective and serve as valuable negative controls in experimental studies. The detailed experimental protocol provided herein offers a robust framework for the continued evaluation and development of novel IsoLG scavengers. The visual diagrams further clarify the mechanism of action and the experimental approach to identifying potent therapeutic candidates. Future research should focus on expanding the library of 2-aminomethylphenol analogs and generating a more comprehensive quantitative dataset of their reaction kinetics with IsoLGs to further refine the structure-activity relationship and guide the development of next-generation dicarbonyl scavengers.
References
- 1. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH [mdpi.com]
- 2. PYRIDOXAMINE ANALOGS SCAVENGE LIPID-DERIVED γ-KETOALDEHYDES AND PROTECT AGAINST H2O2-MEDIATED CYTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scavenging 4-Oxo-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 2-(Aminomethyl)phenol
This guide provides critical safety and logistical information for the handling of 2-(Aminomethyl)phenol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause significant irritation and damage. Understanding its specific dangers is the first step in safe handling.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3][4] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[1][2][3] |
Required Personal Protective Equipment (PPE):
To mitigate the risks associated with this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[5]
-
Hand Protection: Chemical-resistant gloves are required.[1][5] Given the nature of phenols, it is advisable to use laminate film gloves (e.g., Silver Shield®) for spill cleanup or situations with a high risk of contact. For routine handling, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.
-
Skin and Body Protection: A lab coat or chemical-resistant suit is necessary to prevent skin contact.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If dust is generated, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for handling this compound from acquisition to disposal, ensuring safety at every stage.
1. Procurement and Receiving:
-
Before ordering, ensure that all necessary safety equipment and facilities, including a chemical fume hood and emergency eyewash/shower stations, are readily available and functional.
-
Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, follow emergency spill procedures.
-
Log the chemical in the laboratory's inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
The storage area should be secure and accessible only to authorized personnel.[1][2]
3. Handling and Use:
-
All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Wear the full complement of required PPE as detailed above.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with large amounts of soap and water for at least 15 minutes.[2][7] For significant exposures, after initial washing, it is highly recommended to wipe the affected area with polyethylene glycol (PEG) 300 or 400 if available.[8][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the spilled material and place it in a suitable, labeled container for disposal.[2] For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal Procedure: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's environmental health and safety department to arrange for pickup and disposal.[1][2] Do not discharge this compound or its solutions down the drain.[1]
Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. can.wrmeadows.com [can.wrmeadows.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. oehs.tulane.edu [oehs.tulane.edu]
- 8. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
